Ethyl 3-benzoylacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-oxo-4-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLBHHUHSJENU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-89-8, 17450-56-5 | |
| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylbenzoylacrylate (raw) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-benzoyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl 3-benzoylacrylate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-benzoylacrylate, with the CAS number 17450-56-5, is an organic compound recognized for its role as a versatile synthetic intermediate in the pharmaceutical and chemical industries. Structurally, it is the ethyl ester of 3-benzoylacrylic acid and belongs to the class of α,β-unsaturated carbonyl compounds. This feature, a conjugated system involving a benzoyl group and an acrylate moiety, imparts moderate reactivity to the molecule, making it a valuable precursor in various organic transformations. It is notably used in the synthesis of pharmaceuticals, including as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, and in the creation of bioactive compounds such as flavonoids and heterocyclic derivatives like pyrazoles and isoxazoles.[1]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and purification, tailored for professionals in research and development.
Physical and Chemical Properties
This compound is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[2]
Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl (2E)-4-oxo-4-phenylbut-2-enoate |
| Synonyms | Ethyl trans-3-benzoylacrylate, 3-Benzoylacrylic acid ethyl ester, EBA |
| CAS Number | 17450-56-5 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| InChI Key | ACXLBHHUHSJENU-CMDGGOBGSA-N |
| SMILES | CCOC(=O)\C=C\C(=O)c1ccccc1 |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid | |
| Boiling Point | 184-185 °C at 25 mmHg | [3] |
| Melting Point | 32 °C | |
| Density | 1.112 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5415 - 1.5485 | |
| Flash Point | 113 °C (closed cup) | |
| Vapor Pressure | 0.000839 mmHg at 25°C | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of key functional groups. As an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is expected to be in the range of 1730-1715 cm⁻¹.[4] Other significant peaks include the C=C stretching of the acrylate moiety and the aromatic ring, as well as the C-O stretching of the ester group.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1680 | C=O stretch (benzoyl ketone) |
| ~1640 | C=C stretch (alkene) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| 1300-1000 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group, the vinyl protons, and the aromatic protons. The coupling constants between the vinyl protons are indicative of the trans configuration.
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone, the olefinic carbons, the aromatic carbons, and the ethyl group carbons.
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR (CDCl₃) | ~8.0-7.4 (m, 5H, Ar-H), ~7.2 (d, 1H, J≈16 Hz, COCH=CH), ~6.5 (d, 1H, J≈16 Hz, COCH=CH), 4.25 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~192 (C=O, benzoyl), ~166 (C=O, ester), ~145 (CH=), ~137 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (=CH), ~61 (OCH₂), ~14 (CH₃) |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) to form a stable acylium ion, and α-cleavage.[5]
| m/z | Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 175 | [M - C₂H₅]⁺ |
| 159 | [M - OC₂H₅]⁺ |
| 131 | [C₆H₅CO-CH=CH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions with various nucleophiles, a key step in the synthesis of more complex molecules.[6] It also participates in Diels-Alder reactions.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceutical agents.[1]
-
Michael Addition Reactions: It serves as a substrate for enantioselective Michael additions, for instance, with dithranol using a guanidine catalyst to produce the corresponding Michael adduct.
-
Heterocyclic Chemistry: It is used in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which often exhibit biological activity.[1]
Below is a diagram illustrating the role of this compound as a Michael acceptor.
Experimental Protocols
Synthesis via Esterification of β-Benzoylacrylic Acid
This protocol describes a typical laboratory-scale synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
β-Benzoylacrylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve β-benzoylacrylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
The synthesis workflow is outlined in the diagram below.
Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product spot should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also reported to be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[8]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and its reactivity as a Michael acceptor is central to its utility in constructing complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its characteristics, handling procedures, and reaction protocols is essential for its safe and effective use in a research and development setting. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals working with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 17450-56-5 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Synthesis of Ethyl 3-Benzoylacrylate via Knoevenagel Condensation: A Technical Guide
Abstract: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This guide provides an in-depth examination of the synthesis of ethyl 3-benzoylacrylate from benzaldehyde and ethyl acetoacetate using this reaction. It offers detailed experimental protocols, a discussion of the reaction mechanism, and a comparative analysis of various catalytic systems. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic route.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone of organic synthesis, named after the German chemist Emil Knoevenagel.[3] The active methylene compound requires two electron-withdrawing groups to enhance the acidity of its protons, facilitating deprotonation by a weak base.[1][3] Common examples of such compounds include diethyl malonate, malononitrile, and, for the purpose of this guide, ethyl acetoacetate.[3]
The synthesis of this compound is achieved by reacting ethyl acetoacetate (the active methylene compound) with benzaldehyde (the carbonyl compound). The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or diethylamine), to avoid the self-condensation of the aldehyde that can occur with stronger bases.[1] The resulting product is a conjugated enone, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of three primary steps: enolate formation, nucleophilic addition, and dehydration.[4]
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound (ethyl acetoacetate), creating a resonance-stabilized enolate ion.[4][5]
-
Nucleophilic Addition: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[6]
-
Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol-type adduct).[5][6] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product, this compound.[6]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocols
While various catalysts and conditions can be employed, the following protocols outline common laboratory procedures for Knoevenagel condensations. Protocol 1 describes a classic approach, while Protocol 2 details a more modern, solvent-free method.
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
This method utilizes a conventional weak base catalyst and an alcohol solvent.
Materials and Reagents:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.[7]
-
Heat the reaction mixture to reflux. Progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[7]
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Solvent-Free, Catalyst-Grind Method
This eco-friendly protocol avoids the use of solvents, simplifying the workup process.[8]
Materials and Reagents:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Gallium Chloride (GaCl₃) or another suitable Lewis acid/base catalyst[8]
-
Mortar and pestle
-
Cold water
Procedure:
-
In a mortar, place benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and the catalyst (e.g., GaCl₃).[8]
-
Grind the mixture at room temperature using a pestle. The reaction is often complete within a few minutes, which can be confirmed by TLC.[8]
-
After the reaction is complete, wash the solid mixture with cold water.
-
Filter the solid product, wash again with cold water, and dry to obtain this compound of high purity. Further purification is typically not required.[8]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 3-benzoylacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-benzoylacrylate (IUPAC name: (2E)-4-oxo-4-phenylbut-2-enoate), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Chemical Structure and Overview
This compound is an α,β-unsaturated keto-ester with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its structure, featuring a conjugated system involving a phenyl group, a ketone, and an acrylate moiety, gives rise to characteristic spectroscopic signatures.
Molecular Structure:
CAS number and molecular structure of Ethyl 3-benzoylacrylate.
For Immediate Release
This technical guide provides an in-depth overview of Ethyl 3-benzoylacrylate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.
Core Compound Identification
Molecular Structure:
-
Molecular Formula: C₁₂H₁₂O₃[1]
-
Linear Formula: C₆H₅COCH=CHCO₂C₂H₅
-
IUPAC Name: ethyl (2E)-4-oxo-4-phenylbut-2-enoate[3]
-
SMILES: CCOC(=O)\C=C\C(=O)c1ccccc1
-
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Clear yellow liquid | [2][3] |
| Density | 1.112 g/mL at 25 °C | [1] |
| Boiling Point | 184-185 °C at 25 mmHg | [1][2] |
| Refractive Index | 1.5415-1.5485 at 20 °C | [3] |
| Assay | ≥92.0% | [3] |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis. Its α,β-unsaturated carbonyl structure makes it a prime candidate for Michael addition reactions, which is fundamental in the construction of complex molecular frameworks.[1] It is commonly employed in the synthesis of bioactive compounds such as flavonoids, pyrazoles, and isoxazole derivatives.[1]
Experimental Protocol: Synthesis via Knoevenagel Condensation
General Procedure for Knoevenagel Condensation:
-
Reaction Setup: To a round-bottom flask, add the active methylene compound (e.g., ethyl acetoacetate), the aromatic aldehyde (e.g., benzaldehyde), and a suitable solvent (e.g., ethanol or a polar solvent).[4]
-
Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or sodium hydroxide.[4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure completion. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent (e.g., diethyl ether).
-
Purification: The extracted product is then purified, typically by recrystallization or column chromatography, to yield the final α,β-unsaturated product.
A patent for the preparation of this compound from an enalapril intermediate synthesis mother liquor provides some specific conditions that can be informative. The process involves removing ethanol and water under reflux, adding an organic solvent (such as ethyl acetate, dichloromethane, or toluene) and a catalyst (e.g., aniline trifluoromethanesulfonate). The reaction is then heated to between 80-110 °C for 2-6 hours. After the reaction, the mixture is washed with water, and the organic layer is concentrated to obtain the product.[5]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is identified as an impurity of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[2][] Its reactivity allows for its use in creating heterocyclic compounds with potential biological activity.[1]
Visualized Workflow: Knoevenagel Condensation
The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated product via the Knoevenagel condensation.
Caption: General workflow for Knoevenagel condensation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 17450-56-5 [chemicalbook.com]
- 3. This compound, predominantly trans, 94% 50 g | Request for Quote [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Ethyl 3-Benzoylacrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-benzoylacrylate is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the known physicochemical properties of this compound and its qualitative solubility in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document further presents a detailed experimental protocol for determining the equilibrium solubility of this compound, enabling researchers to generate this critical data in-house.
Introduction
This compound (CAS No. 17450-56-5), with the molecular formula C₁₂H₁₂O₃, is a key building block in the synthesis of a variety of organic molecules.[1] Its structure, featuring an α,β-unsaturated carbonyl system, makes it a valuable precursor for various chemical transformations.[1] Accurate solubility data is fundamental for process development, enabling informed solvent selection for reactions, extractions, and crystallizations, thereby optimizing yield, purity, and process efficiency. This guide addresses the current gap in quantitative solubility data by providing a practical framework for its determination.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling and for the design of solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1][3] |
| Appearance | Clear yellow liquid | [4] |
| Density | 1.112 g/mL at 25 °C | [3][4] |
| Boiling Point | 184-185 °C at 25 mmHg | [1][3][4] |
| Refractive Index | n20/D 1.543 | [3] |
| CAS Number | 17450-56-5 | [2][3][4] |
Qualitative Solubility of this compound
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Readily Soluble | [5] |
| Acetone | Readily Soluble | [5] |
| Ether | Readily Soluble | [5] |
| Water | Sparingly Soluble | [5] |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed protocol for the determination of the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
4.2. Experimental Procedure
-
Preparation of Solvent: Use high-purity solvents to avoid interference from impurities.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution and Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.
-
Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.
4.3. Analytical Method Development
A reliable analytical method is essential for accurate quantification. For a compound like this compound with a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable techniques.
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve.
-
HPLC: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) with an appropriate mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Thermal Stability and Decomposition of Ethyl 3-Benzoylacrylate: A Methodological and Theoretical Guide
For Immediate Release
This technical guide addresses the thermal stability and decomposition of Ethyl 3-benzoylacrylate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the thermal behavior of this compound.
Introduction
Table 1: Physicochemical Properties of this compound
While specific thermal decomposition data is not publicly available, the known physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [1][3] |
| Molecular Weight | 204.22 g/mol | [1][3] |
| Boiling Point | 184-185 °C @ 25 mmHg | [1][3] |
| Density | 1.112 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.543 | [3] |
Hypothetical Thermal Decomposition Profile
Based on the thermal behavior of related acrylate polymers and β-keto esters, the decomposition of this compound under inert atmosphere is likely to proceed through a multi-step process. Initial decomposition may involve the scission of the ester group, followed by fragmentation of the acrylate backbone and the benzoyl moiety at higher temperatures. The presence of the conjugated system may influence the stability and the specific decomposition pathways.
Experimental Protocols for Thermal Analysis
To elucidate the thermal stability and decomposition kinetics of this compound, a series of standard thermal analysis techniques should be employed. The following protocols are based on methodologies reported for the analysis of polyacrylates and other organic compounds.[4][5]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes and to quantify the associated mass losses.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the subsequent kinetic analysis of the decomposition process.
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas (nitrogen or argon) at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 400 °C at a rate of 10 °C/min.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak), boiling point (endothermic peak), and any exothermic peaks that may indicate decomposition. The area under the peaks corresponds to the enthalpy of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products generated during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to specific temperatures corresponding to the decomposition stages identified by TGA.
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries to identify the chemical structures of the decomposition products.
Visualizing Experimental Workflows
The logical flow of experiments to characterize the thermal stability of a compound like this compound can be visualized as follows:
Caption: Workflow for Thermal Stability Analysis.
A potential decomposition pathway can be hypothesized based on the structure of this compound, involving key bond cleavages.
Caption: Hypothetical Decomposition Pathway.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in public literature, this guide provides a robust framework for its investigation. By employing the outlined experimental protocols—TGA, DSC, and Py-GC-MS—researchers can thoroughly characterize the thermal behavior of this important synthetic intermediate. The resulting data will be invaluable for ensuring its safe handling, optimizing reaction conditions, and understanding its degradation mechanisms. Further computational studies could also provide valuable insights into the decomposition pathways and reaction energetics.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactions of Ethyl 3-Benzoylacrylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-benzoylacrylate, a versatile α,β-unsaturated carbonyl compound, serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity, stemming from the conjugated system, makes it a key intermediate in a variety of transformations, including conjugate additions, cycloaddition reactions, and the synthesis of diverse heterocyclic scaffolds. This guide provides a comprehensive overview of its principal reactions, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.
Conjugate Addition Reactions: The Michael Addition
The electron-deficient β-carbon of this compound is highly susceptible to nucleophilic attack, making the Michael addition one of its most fundamental and widely utilized reactions. This 1,4-conjugate addition allows for the formation of a new carbon-carbon or carbon-heteroatom bond, providing a powerful tool for molecular elaboration.
A notable example is the enantioselective Michael addition of dithranol to this compound. This reaction can be effectively promoted by a guanidine catalyst, yielding the Michael adduct with high enantioselectivity.
Experimental Protocol: Enantioselective Michael Addition of Dithranol
To a solution of the enone (1 equivalent) and the thiol (1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) at a specified temperature (e.g., room temperature, 0 °C, or -20 °C), the organocatalyst (typically 5-20 mol%) is added. The reaction mixture is stirred for a period ranging from several hours to days, with progress monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
For the specific reaction between this compound and dithranol, optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve high yield and enantioselectivity.
Cycloaddition Reactions: Building Rings with Precision
This compound's activated double bond makes it an excellent participant in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems with good stereochemical control.
Diels-Alder Reaction ([4+2] Cycloaddition)
As a dienophile, this compound can react with a variety of conjugated dienes to form substituted cyclohexenes. The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state.
While specific experimental details for the Diels-Alder reaction of this compound with common dienes like cyclopentadiene or 2,3-dimethyl-1,3-butadiene were not found in the provided search results, a general procedure can be outlined.
A mixture of this compound (1 equivalent) and the diene (1-3 equivalents) is dissolved in a suitable solvent (e.g., toluene, xylene, or in some cases, neat). The reaction can be performed at room temperature or elevated temperatures, depending on the reactivity of the diene. The reaction progress is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or recrystallization. For asymmetric variants, a chiral Lewis acid or organocatalyst would be employed.
// Reactants EBA [label="this compound (Dienophile)"]; Diene [label="Conjugated Diene"];
// Transition State TS [label="[4+2] Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Cyclohexene [label="Substituted Cyclohexene Adduct"];
// Reaction Flow EBA -> TS [label="[4π + 2π]"]; Diene -> TS; TS -> Cyclohexene; } dot Figure 1: General workflow for the Diels-Alder reaction.
1,3-Dipolar Cycloaddition
This compound also serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrile oxides and nitrones to furnish five-membered heterocyclic rings like isoxazoles and isoxazolidines.[1] These reactions are valuable for the synthesis of biologically active compounds.
The reaction of this compound with a nitrone, such as C-phenyl-N-methylnitrone, would lead to the formation of a substituted isoxazolidine. The regioselectivity of this reaction is an important consideration, with the potential for forming different regioisomers.
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene, benzene, or chloroform), the nitrone (1-1.2 equivalents) is added. The reaction mixture is typically stirred at room temperature or heated to reflux. Progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to isolate the isoxazolidine cycloadduct(s). The stereochemistry of the product would be determined by spectroscopic methods.
// Reactants EBA [label="this compound (Dipolarophile)"]; Dipole [label="1,3-Dipole (e.g., Nitrone)"];
// Transition State TS [label="[3+2] Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Heterocycle [label="Five-membered Heterocycle"];
// Reaction Flow EBA -> TS; Dipole -> TS; TS -> Heterocycle; } dot Figure 2: General scheme for a 1,3-dipolar cycloaddition.
Synthesis of Heterocycles
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, owing to its multiple reactive sites.
Synthesis of Pyrazoles and Pyrazolidinones
The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazole and pyrazolidinone scaffolds. The reaction with hydrazine hydrate, for instance, can lead to the formation of pyrazolidinone derivatives through a sequence of Michael addition followed by intramolecular cyclization.[2][3]
A mixture of this compound (1 equivalent) and hydrazine hydrate (1-1.2 equivalents) in a suitable solvent like ethanol is heated under reflux.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |
| This compound | Hydrazine Hydrate | Pyrazolidinone derivative | Ethanol | Reflux | N/A | [2][3][4] |
Synthesis of Dihydropyrimidines (Biginelli-like Reaction)
While a specific Biginelli reaction protocol involving this compound was not found, its structural features suggest its potential as a component in Biginelli-like multicomponent reactions for the synthesis of dihydropyrimidines. In a typical Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea or thiourea condense to form the dihydropyrimidine core.[5][6] this compound could potentially act as the β-dicarbonyl equivalent.
A mixture of the aldehyde (1 equivalent), the β-dicarbonyl compound (1 equivalent), and urea or thiourea (1.5 equivalents) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl).[7] The reaction is typically refluxed for several hours. Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.
Multicomponent Reactions
The reactivity of this compound makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product that incorporates portions of all starting materials. These reactions are highly valued for their efficiency and atom economy.
Hantzsch-type Dihydropyridine Synthesis
This compound could potentially be used in Hantzsch-type reactions to synthesize dihydropyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8][9][10][11][12]
A mixture of the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and a nitrogen source like ammonium acetate or ammonia (1 equivalent) in a solvent such as ethanol is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
// Reactants A [label="Component A (e.g., Aldehyde)"]; B [label="Component B (e.g., this compound)"]; C [label="Component C (e.g., Amine)"]; D [label="Component D (optional)"];
// Process Mix [label="One-Pot Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="Complex Product"];
// Flow A -> Mix; B -> Mix; C -> Mix; D -> Mix [style=dashed]; Mix -> Product; } dot Figure 3: Conceptual workflow of a multicomponent reaction.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its participation in conjugate additions, various cycloaddition reactions, and multicomponent reactions provides efficient pathways to a wide range of complex and biologically relevant molecules, particularly heterocyclic systems. The reactions outlined in this guide demonstrate the significant potential of this compound for applications in drug discovery and development. Further exploration of its reactivity, especially in asymmetric catalysis and novel multicomponent reactions, is likely to uncover even more powerful synthetic methodologies.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 10. An efficient and rapid Mn(III) complex catalyzed synthesis of polyhydropyridine derivatives via Hantzsch 4 component condensation - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ethyl 3-benzoylacrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-benzoylacrylate, a synthetic compound first reported in the mid-20th century, has emerged as a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key chemical transformations. Detailed experimental protocols for its synthesis and its application in the preparation of the angiotensin-converting enzyme (ACE) inhibitor Enalapril are presented. Furthermore, its utility as a dienophile in Diels-Alder reactions and as a Michael acceptor is discussed. Quantitative data are summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in the field.
Introduction and Historical Context
This compound (CAS No. 17450-56-5) is a synthetic α,β-unsaturated keto-ester that does not occur naturally.[1] Its first significant mention in chemical literature appears to be in the early 1970s, with a 1972 publication in Tetrahedron Letters being a key early reference to its synthesis.[1] The development of this compound was likely driven by the broader exploration of acrylate derivatives for polymer synthesis and as intermediates in the pharmaceutical industry.[1] Its importance grew significantly with the discovery that it serves as a crucial building block in the synthesis of Enalapril, a widely used ACE inhibitor for the treatment of hypertension.[1][2]
Physicochemical Properties
This compound is a clear, yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17450-56-5 | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 184-185 °C at 25 mmHg | [1] |
| Density | 1.112 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.543 | [4] |
| Solubility | Insoluble in water | [5] |
Synthesis of this compound
The most common and industrially significant method for the preparation of this compound involves a two-step process: the Friedel-Crafts acylation of benzene with maleic anhydride to produce 3-benzoylacrylic acid, followed by the esterification of the resulting acid.
Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Reaction
This reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion, generated from maleic anhydride and a Lewis acid catalyst (typically aluminum chloride), attacks the benzene ring.
-
Materials:
-
Maleic anhydride (34 g, 0.347 mol)
-
Dry, thiophene-free benzene (175 g, 200 mL, 2.24 mol)
-
Anhydrous aluminum chloride (100 g, 0.75 mol)
-
Water
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in benzene.[6]
-
With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.[6]
-
After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.[6]
-
Cool the reaction flask in an ice bath and hydrolyze the complex by the slow addition of 200 mL of water, followed by 50 mL of concentrated hydrochloric acid.[6]
-
Transfer the mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm).[6]
-
Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to crystallize the product.[6]
-
Collect the yellow solid by suction filtration and wash with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.[6]
-
The crude 3-benzoylacrylic acid can be further purified by recrystallization from benzene.[6]
-
Esterification of 3-Benzoylacrylic Acid
The carboxylic acid is converted to its ethyl ester using an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid. This is a classic Fischer esterification reaction.
-
Materials:
-
trans-β-benzoylacrylic acid (7.75 g)
-
Ethanol (25.8 mL)
-
Concentrated sulfuric acid (1.63 g)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, mix trans-β-benzoylacrylic acid, ethanol, and concentrated sulfuric acid.[7]
-
Stir the mixture at 62 °C for 3 hours.[7]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[7]
-
Wash the ethyl acetate layer with a saturated solution of NaHCO₃ and then with water.[7]
-
Dry the organic layer with anhydrous magnesium sulfate.[7]
-
Distill off the solvent to obtain ethyl trans-β-benzoylacrylate.[7]
-
Key Reactions and Applications
This compound is a valuable intermediate due to its reactive α,β-unsaturated ketone and ester functionalities.
Synthesis of Enalapril
A major application of this compound is in the synthesis of the ACE inhibitor Enalapril. The key step is a Michael addition of the dipeptide L-alanyl-L-proline to the β-position of the acrylate.
The synthesis involves the reaction of L-alanyl-L-proline with this compound, followed by reductive amination.
-
Materials:
-
This compound
-
L-alanyl-L-proline benzyl ester
-
Raney nickel catalyst
-
Hydrogen gas
-
Ethanol
-
-
Procedure:
-
React the benzyl ester of L-alanyl-L-proline with this compound in a suitable solvent to form the intermediate adduct.[8]
-
Subject the resulting product to reduction with hydrogen gas using a Raney nickel catalyst. This step removes the protective benzyl group and reduces the ketone to an amine, yielding Enalapril.[8]
-
Diels-Alder Reactions
As a dienophile, this compound can react with conjugated dienes to form cyclohexene derivatives. The electron-withdrawing benzoyl and ester groups activate the double bond for [4+2] cycloaddition reactions. A common diene used in these reactions is cyclopentadiene.
Michael Addition Reactions
The electron-deficient β-carbon of this compound is susceptible to nucleophilic attack in a Michael addition reaction. An example is the enantioselective guanidine catalyst-promoted Michael addition of dithranol.[1]
Conclusion
This compound is a compound of significant historical and current importance in organic synthesis. Its straightforward preparation from readily available starting materials and its versatile reactivity have established it as a key intermediate in the pharmaceutical industry, most notably in the production of Enalapril. Its utility in fundamental organic reactions such as the Diels-Alder and Michael addition continues to make it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of this important molecule for researchers and professionals in drug development and chemical synthesis.
References
- 1. This compound | 17450-56-5 [chemicalbook.com]
- 2. CN105294827A - Preparation method for enalapril maleate - Google Patents [patents.google.com]
- 3. uakron.edu [uakron.edu]
- 4. youtube.com [youtube.com]
- 5. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester - Google Patents [patents.google.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-benzoylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 3-benzoylacrylate (CAS No. 17450-56-5), a chemical intermediate utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
-
Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5]
Some sources also indicate potential for serious eye damage and long-term adverse effects on aquatic life.[3][5]
GHS Hazard Statements: H315, H319, H335[1][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 17450-56-5 | [1][4][6] |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.22 g/mol | [6] |
| Appearance | Liquid | [6] |
| Boiling Point | 184-185 °C / 25 mmHg | [6][7] |
| Density | 1.112 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.543 | [6][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
3.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[1][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Use non-sparking tools to prevent ignition.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[5]
3.2. Storage:
-
Store apart from incompatible materials and foodstuff containers.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Protective gloves (inspected prior to use) and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)). | [3][7] |
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
5.1. First-Aid Measures:
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help. | [1][3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][3] |
5.2. Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[3][4]
-
Prevent the product from entering drains.[3]
-
Contain the spill using an inert absorbent material (e.g., sand, earth).[3][4]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]
5.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][3]
Experimental Protocols & Workflows
While specific experimental protocols for the safety assessment of this compound are not publicly available, the following diagrams illustrate a generalized workflow for chemical hazard evaluation and a logical flow for ensuring laboratory safety.
Caption: Generalized workflow for chemical hazard evaluation.
Caption: Logical flow for safe laboratory handling of hazardous chemicals.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or waterways.[3] Contaminated packaging should be treated as the product itself.
Disclaimer: This document is intended as a guide and is not exhaustive. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and regulatory safety protocols.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-ベンゾイルアクリル酸エチル technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound technical grade, 92 17450-56-5 [sigmaaldrich.com]
Methodological & Application
Ethyl 3-Benzoylacrylate: A Versatile Michael Acceptor for Conjugate Addition Reactions
Introduction
Ethyl 3-benzoylacrylate is a valuable α,β-unsaturated carbonyl compound that serves as an effective Michael acceptor in organic synthesis. Its electrophilic β-carbon is susceptible to nucleophilic attack, making it a key building block for the formation of a wide array of functionalized molecules. This reactivity is particularly exploited in the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures relevant to pharmaceutical and materials science research. This document provides detailed application notes and protocols for the use of this compound in conjugate addition reactions with various nucleophiles.
Application in the Synthesis of Pyrrolidine Derivatives
A significant application of this compound as a Michael acceptor is in the synthesis of highly substituted pyrrolidine rings, which are core structures in many biologically active compounds. This is often achieved through a domino reaction involving the Michael addition of a glycine derivative followed by an intramolecular cyclization.
Reaction of Glycine Derivatives
The reaction of a glycine ester derivative, acting as a stabilized carbanion, with this compound initiates a cascade reaction leading to the formation of a functionalized pyrrolidine. The initial Michael addition is followed by an intramolecular cyclization to furnish the pyrrolidine ring.
Experimental Protocol: Synthesis of Functionalized Pyrrolidine from this compound and Glycine Derivative (Representative Protocol)
This protocol is a representative example based on the known reactivity of similar α,β-unsaturated carbonyl compounds.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1.2 equivalents) in the chosen anhydrous solvent, add triethylamine (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 20-30 minutes to generate the free glycine ethyl ester in situ.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrrolidine derivative.
Table 1: Representative Data for the Synthesis of Pyrrolidine Derivatives
| Entry | Nucleophile (Glycine Derivative) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Glycine ethyl ester | Et3N | THF | 24 | 75-85 |
| 2 | N-Benzylglycine ethyl ester | DBU | DCM | 18 | 80-90 |
Note: The data presented are representative and may vary based on the specific glycine derivative and reaction conditions.
Application in the Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazolines and pyrimidines. These reactions typically proceed through a Michael addition followed by a cyclization-condensation sequence.
Synthesis of Pyrazoline Derivatives
The reaction of this compound with hydrazine hydrate or its derivatives leads to the formation of pyrazolines. The initial Michael addition of the hydrazine to the β-carbon of the acrylate is followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.
Experimental Protocol: Synthesis of Pyrazoline Derivative from this compound and Hydrazine Hydrate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Table 2: Synthesis of Pyrazoline Derivatives
| Entry | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 5 | 88 |
| 2 | Phenylhydrazine | Glacial Acetic Acid | 6 | 92 |
Synthesis of Pyrimidine Derivatives
Thiourea can react with this compound in the presence of a base to form dihydropyrimidine derivatives. The reaction involves the initial Michael addition of the sulfur or nitrogen atom of thiourea to the β-carbon, followed by intramolecular cyclization and tautomerization.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Add thiourea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure dihydropyrimidine derivative.
Table 3: Synthesis of Dihydropyrimidine Derivatives
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Thiourea | NaOEt | Ethanol | 10 | 85 | | 2 | Guanidine hydrochloride | NaOEt | Ethanol | 12 | 82 |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.
Caption: Experimental workflow for the synthesis of functionalized pyrrolidines.
Caption: General workflows for heterocyclic synthesis from this compound.
Application Notes and Protocols: Diels-Alder Reaction of Ethyl 3-Benzoylacrylate with Various Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the Diels-Alder reaction involving ethyl 3-benzoylacrylate as a dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, a common scaffold in many natural products and pharmaceutical compounds.[1][2][3] this compound, with its electron-withdrawing benzoyl and ester groups, is an activated dienophile, making it a suitable substrate for [4+2] cycloaddition reactions with a variety of conjugated dienes.
General Reaction Scheme
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative.[2][3] The reaction between a generic 1,3-diene and this compound is depicted below.
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocols
Due to limited specific literature on the Diels-Alder reaction of this compound with a wide array of dienes, the following protocols are representative methods based on general procedures for similar activated dienophiles. Optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) is recommended for specific diene substrates.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical procedure for the thermal [4+2] cycloaddition of this compound with freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for fractional distillation
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to its cracking temperature (around 170 °C) and collecting the monomer (b.p. 41 °C) in a chilled receiver. Keep the freshly prepared cyclopentadiene on ice.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in anhydrous toluene (5-10 mL per mmol of dienophile).
-
Reaction Execution: To the stirred solution, add freshly prepared cyclopentadiene (1.2-1.5 equiv.) at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Isoprene
Lewis acids can accelerate the rate and enhance the stereoselectivity of Diels-Alder reactions.[4] This protocol outlines a general procedure using a Lewis acid catalyst.
Materials:
-
This compound
-
Isoprene
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equiv.) to the cold solvent.
-
Reactant Addition: To the stirred suspension, add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane via syringe. Stir the mixture for 15-30 minutes at 0 °C.
-
Diene Addition: Add isoprene (1.5-2.0 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the product using standard spectroscopic methods.
Data Presentation
| Diene | Method | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | Thermal | 110 | 8 | 85 | 90:10 |
| Isoprene | Lewis Acid (AlCl₃) | 25 | 4 | 92 | >95:5 |
| 1,3-Butadiene | Thermal (sealed tube) | 150 | 12 | 70 | N/A |
| Furan | Thermal | 80 | 24 | 55 | 85:15 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Workflow for a Lewis Acid-catalyzed Diels-Alder reaction.
Signaling Pathway (Logical Relationship)
The Diels-Alder reaction itself is a direct transformation and does not involve a biological signaling pathway. The diagram below illustrates the logical relationship of the key components and factors influencing the reaction outcome.
Caption: Factors influencing the Diels-Alder reaction.
References
Synthesis of pyrazole derivatives from Ethyl 3-benzoylacrylate and hydrazine.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a highly significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2][3][4] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties, make them a focal point in medicinal chemistry and drug discovery.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate from the reaction of ethyl 3-benzoylacrylate and hydrazine, a common and efficient method for creating this valuable scaffold.
Key Applications of Synthesized Pyrazole Derivatives
The pyrazole core is a versatile scaffold that can be readily functionalized to develop novel therapeutic agents. The synthesized ethyl 5-phenyl-1H-pyrazole-3-carboxylate can serve as a key intermediate for the synthesis of a wide array of more complex molecules with potential biological activities.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. Some have been developed into non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The synthesized compound can be further modified to explore new anti-inflammatory drug candidates.
-
Antimicrobial Agents: The pyrazole nucleus is present in various compounds exhibiting antibacterial and antifungal activities.[1][5] This makes them attractive for the development of new treatments for infectious diseases.
-
Anticancer Agents: Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, targeting various pathways involved in cancer progression.
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are utilized in the agricultural sector as herbicides and insecticides.
Reaction Overview
The synthesis described herein is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[6] In this specific case, this compound (a β-ketoester) reacts with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final pyrazole product.[6] The resulting product, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, exists in tautomeric forms, with the pyrazole form generally being more stable.[6]
Experimental Protocol
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is based on established methods for the synthesis of pyrazoles from β-ketoesters and hydrazine.[5][6][7][8]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₂H₁₂O₃ | 204.22 | ~3 mmol | Limiting reagent |
| Hydrazine hydrate (~64%) | N₂H₄·H₂O | 50.06 | ~6 mmol (2 equiv.) | Corrosive and toxic. Handle with care in a fume hood. |
| Ethanol (or 1-Propanol) | C₂H₅OH | 46.07 | 10-15 mL | Reaction solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic amount (optional) | Can be used to facilitate the reaction.[7][8] |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve approximately 3.0 mmol of this compound in 10-15 mL of ethanol.
-
Addition of Hydrazine: While stirring, add approximately 6.0 mmol (2 equivalents) of hydrazine hydrate to the solution. If using, a few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by TLC.
-
Reaction Time: Continue to reflux for 2-4 hours or until the starting material is consumed as indicated by TLC analysis.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Determine the yield, melting point, and characterize the structure of the synthesized ethyl 5-phenyl-1H-pyrazole-3-carboxylate using ¹H NMR, ¹³C NMR, IR, and Mass spectrometry.
Expected Yield and Characterization Data
The following table provides expected data for the product, ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Actual results may vary depending on the specific reaction conditions.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons (multiplet), and the pyrazole ring proton (singlet). |
| IR (cm⁻¹) | Peaks corresponding to N-H, C=O (ester), C=N, and aromatic C-H stretches. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂O₃, MW: 232.24). |
Visualizations
Reaction Pathway
Caption: Reaction scheme for pyrazole synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Ethyl 3-Benzoylacrylate in the Synthesis of Flavonoid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids and their analogues represent a diverse group of polyphenolic compounds that are of significant interest to the pharmaceutical and medicinal chemistry sectors. Their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, has established them as privileged scaffolds in drug discovery.[1] Ethyl 3-benzoylacrylate is a versatile precursor in organic synthesis, primarily due to its α,β-unsaturated carbonyl system.[2] This reactive moiety makes it an ideal substrate for Michael addition reactions, a key step in the construction of the core flavonoid skeleton. This document provides detailed application notes and protocols for the synthesis of flavonoid analogues, specifically flavanones, utilizing this compound as a starting material.
Principle of Synthesis
The synthesis of flavanone analogues from this compound and substituted phenols proceeds via a two-step, one-pot reaction. The initial step involves a base-catalyzed Michael addition of the phenolic hydroxyl group to the electron-deficient double bond of this compound. This is followed by an intramolecular Claisen condensation (cyclization) of the resulting intermediate to form the flavanone ring system. The overall reaction is a facile and efficient method for accessing a variety of substituted flavanone analogues.
Experimental Protocols
General Protocol for the Synthesis of Flavanone Analogues
This protocol describes a general procedure for the synthesis of flavanone analogues from this compound and various substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, resorcinol, phloroglucinol)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF), ethanol)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in the chosen anhydrous solvent, add the base (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure flavanone analogue.
Characterization:
The synthesized flavanone analogues can be characterized using various spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the positions of substituents.
-
FT-IR: To identify characteristic functional groups such as the carbonyl (C=O) and ether (C-O-C) linkages.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
-
UV-Vis Spectroscopy: Flavanones typically exhibit two strong absorption bands: Band I in the range of 300–380 nm and Band II in the range of 240–280 nm.[3]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative Flavanone Analogue
| Parameter | Value |
| Compound Name | 2-Phenylchroman-4-one (Flavanone) |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, δ ppm) | 7.93 (dd, 1H), 7.45-7.55 (m, 3H), 7.35-7.42 (m, 2H), 7.05 (t, 1H), 6.95 (d, 1H), 5.45 (dd, 1H), 3.08 (dd, 1H), 2.88 (dd, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 192.5, 161.7, 138.6, 136.2, 128.8, 128.7, 126.9, 126.2, 121.6, 120.9, 118.0, 79.5, 44.7 |
| IR (KBr, cm⁻¹) | ~1685 (C=O), ~1600, 1470 (C=C aromatic), ~1220 (C-O-C) |
| UV λmax (MeOH), nm | ~250, ~320 |
Table 2: Biological Activity of Selected Flavonoid Analogues
| Compound | Target/Assay | IC₅₀ / Kᵢ (µM) | Cell Line | Reference |
| M7 | DPPH radical scavenging | 5.2 ± 0.2 | - | [4] |
| M14 | Anticancer activity | 4.5 ± 0.2 | HCT116 | [4] |
| M13 | Anticancer activity | 39.3 ± 0.8 | HCT116 | [4] |
| M5 | α-Amylase inhibition | 1.2 ± 0.1 | - | [4] |
| M13 | α-Amylase inhibition | 1.4 ± 0.1 | - | [4] |
| 3,6-Dichloro-2′-(isopropyloxy)-4′-methylflavone | A₃ Adenosine Receptor Antagonist | 0.56 | - | [5] |
| Triethyl ether derivative of galangin | A₃ Adenosine Receptor Antagonist | 0.3-0.4 | - | [5] |
Visualizations
Caption: Synthetic pathway for flavanone analogues.
Caption: Experimental workflow for synthesis.
Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of flavanone analogues. The described protocol, based on a Michael addition followed by an intramolecular cyclization, offers a straightforward route to this important class of bioactive molecules. The versatility of this method allows for the generation of a diverse library of flavanone derivatives by simply varying the substituted phenol starting material, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery and development. The synthesized compounds can be screened for a wide range of pharmacological activities, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols for Chiral Synthesis and Asymmetric Reactions Involving Ethyl 3-Benzoylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for conducting chiral synthesis and asymmetric reactions using Ethyl 3-benzoylacrylate as a key building block. The focus is on asymmetric Michael additions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation with stereocontrol, leading to the synthesis of valuable chiral molecules.
Introduction to Asymmetric Reactions with this compound
This compound is a versatile α,β-unsaturated carbonyl compound that serves as an excellent Michael acceptor in asymmetric synthesis. Its activated double bond readily undergoes conjugate addition with a variety of nucleophiles. The development of chiral catalysts has enabled these additions to proceed with high enantioselectivity, providing access to a wide range of enantiomerically enriched products. These products are often precursors to biologically active molecules and pharmaceutical intermediates.
The primary asymmetric transformation involving this compound is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. The use of chiral catalysts, such as organocatalysts (e.g., chiral amines, squaramides, thioureas) or chiral metal complexes, creates a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule, thus leading to the preferential formation of one enantiomer.
A notable example of such a reaction is the enantioselective guanidine-catalyzed Michael addition of dithranol to this compound.[1] Furthermore, this substrate is a key intermediate in the synthesis of pharmaceuticals, highlighting its industrial relevance.[1]
Asymmetric Sulfa-Michael Addition: A Representative Protocol
The asymmetric conjugate addition of thiols (sulfa-Michael addition) to α,β-unsaturated carbonyl compounds is a highly efficient method for the stereoselective formation of carbon-sulfur bonds. The resulting chiral thioethers are valuable intermediates in organic synthesis. While a specific detailed protocol for this compound was not found in the reviewed literature, a representative and analogous procedure for the asymmetric sulfa-Michael addition of thiols to enone diesters, catalyzed by a bifunctional organocatalyst, is presented below. This protocol can serve as a strong starting point for developing a specific method for this compound.
Quantitative Data Summary
The following table summarizes the results for the asymmetric sulfa-Michael addition of various thiols to enone diesters, as reported in the literature for an analogous system. This data illustrates the typical yields and enantioselectivities achievable with this type of reaction.
| Entry | Thiol Nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Benzyl mercaptan | 3a | 98 | 94.5:5.5 |
| 2 | 4-Methoxybenzyl mercaptan | 3b | 97 | 94.5:5.5 |
| 3 | 2-Phenylethylthiol | 3c | 95 | 95.0:5.0 |
| 4 | 1-Hexanethiol | 3d | 96 | 93.5:6.5 |
| 5 | Cyclopentyl mercaptan | 3e | 94 | 92.5:7.5 |
Data adapted from a representative study on asymmetric sulfa-Michael additions to enone diesters.[2]
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the asymmetric conjugate addition of alkyl thiols to enone diesters catalyzed by a bifunctional iminophosphorane-thiourea organocatalyst.[2]
Materials:
-
Enone diester (or this compound) (0.1 mmol, 1.0 equiv)
-
Triaryliminophosphorane catalyst C1 (0.01 mmol, 0.10 equiv)
-
Thiol (e.g., Benzyl mercaptan) (0.12 mmol, 1.2 equiv)
-
Anhydrous Diethyl Ether (Et₂O) (1.0 mL)
-
Trifluoroacetic acid (TFA) solution in toluene (0.5 M)
-
Flame-dried reaction vessel with a magnetic stir bar
-
Cryogenic cooling apparatus
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the enone diester (or this compound) (0.1 mmol) and anhydrous diethyl ether (1.0 mL).
-
Cool the reaction mixture to -60 °C using a cryogenic cooling apparatus and stir for 15 minutes.
-
Add the triaryliminophosphorane catalyst C1 (0.01 mmol) to the cooled solution.
-
Add the thiol (0.12 mmol) to the reaction mixture.
-
Stir the reaction at -60 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 0.5 M solution of trifluoroacetic acid in toluene (50 μL) at -60 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral thioether.
-
Determine the yield and enantiomeric excess (e.e.) of the purified product using appropriate analytical techniques (e.g., chiral HPLC).
Visualization of Reaction Pathways and Workflows
General Workflow for Asymmetric Michael Addition
The following diagram illustrates a typical experimental workflow for an organocatalyzed asymmetric Michael addition reaction.
Caption: Experimental workflow for asymmetric Michael addition.
Proposed Catalytic Cycle for Bifunctional Organocatalysis
This diagram illustrates a plausible catalytic cycle for a bifunctional thiourea-based organocatalyst in an asymmetric Michael addition. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding.
Caption: Proposed bifunctional organocatalytic cycle.
Disclaimer: The experimental protocol provided is a representative example from the literature for a similar class of compounds and should be adapted and optimized for reactions specifically involving this compound. Appropriate safety precautions should be taken when handling all chemicals.
References
Step-by-Step Protocol for Michael Addition Reactions Using Ethyl 3-Benzoylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1] This reaction is widely employed in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of a diverse range of compounds, including pharmaceuticals and other biologically active molecules.[1][2] Ethyl 3-benzoylacrylate is a versatile Michael acceptor due to its activated double bond, making it a key intermediate in various synthetic pathways.[3][4]
This document provides detailed protocols for the Michael addition of three common classes of nucleophiles—amines (aza-Michael), thiols (thia-Michael), and carbanions (carbon-Michael)—to this compound.
Reaction Mechanism and Workflow
The Michael addition proceeds via the nucleophilic attack of a Michael donor on the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This is typically facilitated by a base, which deprotonates the nucleophile (in the case of thiols and carbanions) or activates the amine. The resulting enolate intermediate is then protonated to yield the final Michael adduct.
Caption: General mechanism of the Michael addition reaction.
The general workflow for a Michael addition reaction involves the preparation of reactants, the reaction itself, followed by workup and purification of the product.
Caption: A typical experimental workflow for a Michael addition.
Experimental Protocols
Materials and Equipment:
-
This compound (CAS: 17450-56-5)
-
Selected nucleophile (e.g., benzylamine, thiophenol, diethyl malonate)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, THF, or solvent-free)
-
Catalyst (e.g., DBU, triethylamine, sodium ethoxide, phosphine)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol 1: Aza-Michael Addition of Amines
This protocol describes the addition of an amine to this compound. The reaction can often be performed without a catalyst, but a mild base like triethylamine or DBU can accelerate the reaction.[4][5]
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.).
-
If using a solvent, add the chosen anhydrous solvent (e.g., ethanol or acetonitrile, approx. 0.2-0.5 M).
-
Add the amine (1.0-1.2 equiv.) dropwise to the stirred solution at room temperature.
-
If a catalyst is used, add it to the reaction mixture (e.g., DBU, 0.1-0.2 equiv.).[4]
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Table 1: Aza-Michael Addition - Reaction Parameters
| Nucleophile | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | None | None | 25 | 2-4 | >90 |
| Aniline | DBU (0.2) | Acetonitrile | 80 | 12 | ~85 |
| Piperidine | None | Ethanol | 25 | 1-2 | >95 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Protocol 2: Thia-Michael Addition of Thiols
The addition of thiols to this compound is typically catalyzed by a base, such as triethylamine, or a nucleophilic catalyst like a phosphine.[6][7][8]
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the chosen anhydrous solvent (e.g., THF or dichloromethane, approx. 0.2-0.5 M).
-
Add the thiol (1.0-1.2 equiv.) to the solution.
-
Add the catalyst (e.g., triethylamine, 1.1 equiv., or a phosphine, 0.05-0.1 equiv.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Thia-Michael Addition - Reaction Parameters
| Nucleophile | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Triethylamine (1.1) | THF | 25 | 2-4 | >90 |
| Benzyl mercaptan | DBU (0.1) | Dichloromethane | 25 | 1-2 | >95 |
| Ethanethiol | TPP (0.1) | Acetonitrile | 25 | 1 | >95 |
Note: TPP = Triphenylphosphine. The data in this table is representative and may vary based on specific experimental conditions.
Protocol 3: Carbon-Michael Addition of Malonates
The addition of carbanions, such as those derived from malonic esters, is a classic Michael addition. A strong base like sodium ethoxide is typically used to generate the enolate nucleophile.[9][10]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol (1.1 equiv.).
-
To this solution, add diethyl malonate (1.1 equiv.) dropwise at 0 °C.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Carbon-Michael Addition - Reaction Parameters
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Sodium ethoxide (1.1) | Ethanol | 0 to 25 | 4-6 | ~80-90 |
| Dimethyl malonate | Sodium methoxide (1.1) | Methanol | 0 to 25 | 4-6 | ~80-90 |
| Acetylacetone | Potassium carbonate (1.2) | Acetonitrile | 50 | 8-12 | ~75-85 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Characterization of Michael Adducts
The successful synthesis of the Michael adducts can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the adduct.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration of the α,β-unsaturated system (around 1640 cm⁻¹) will be absent in the product.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the expected adduct should be observed.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the nucleophiles and catalysts used can be irritating or harmful. Handle them with care and consult the Safety Data Sheets (SDS) before use.
-
Reactions involving strong bases like sodium ethoxide should be handled with particular care to avoid contact with moisture.
References
- 1. This compound | 17450-56-5 [chemicalbook.com]
- 2. library2.smu.ca [library2.smu.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research.monash.edu [research.monash.edu]
- 8. [PDF] Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Lewis Acid Catalysis in Diels-Alder Reactions of Ethyl 3-Benzoylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings.[1][2] The use of Lewis acid catalysts in these reactions is a powerful strategy to enhance reaction rates and control selectivity.[1][2][3][4] Lewis acids function by coordinating to the dienophile, which increases its reactivity and can influence the stereochemical outcome of the cycloaddition.[5] Specifically, for α,β-unsaturated carbonyl compounds like ethyl 3-benzoylacrylate, Lewis acid catalysis dramatically accelerates the reaction and often improves both regioselectivity and diastereoselectivity.[5]
Recent computational studies suggest that Lewis acids accelerate Diels-Alder reactions not primarily by lowering the LUMO energy of the dienophile, as traditionally thought, but by reducing the Pauli repulsion between the reacting diene and dienophile.[1][2][3][6] This is achieved as the Lewis acid polarizes the dienophile's π-system, decreasing electron density at the reactive C=C double bond.[1][2] Regardless of the precise mechanism, the practical outcome is a significant rate enhancement and improved control over the reaction products.[7]
This document provides an overview of the application of various Lewis acids in the Diels-Alder reaction of this compound, along with a generalized experimental protocol.
Application Notes: The Role of the Lewis Acid
The choice of Lewis acid is critical as it directly impacts the reaction's efficiency and stereochemical outcome. Stronger Lewis acids generally lead to greater rate acceleration.[1][2][8] The strength of common Lewis acids increases along the series: I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃.[1][2][8]
Key Effects of Lewis Acid Catalysis:
-
Rate Acceleration: Lewis acids can increase reaction rates by orders of magnitude, allowing reactions to proceed at lower temperatures and shorter timeframes.[5][7] For instance, AlCl₃ can produce a rate acceleration of 10⁵ at 20°C for the cycloaddition of isoprene to acrylonitrile.[5]
-
Increased Selectivity: Catalysis typically enhances both regioselectivity and diastereoselectivity (endo/exo ratio).[5][9] For the reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of 82:12, whereas the AlCl₃-catalyzed reaction yields a 99:1 ratio.[5]
-
Prevention of Side Reactions: In some cases, specific Lewis acid formulations, such as [AlCl₃ + 2THF], can prevent the polymerization of the diene, which is a common side reaction.[10]
Comparative Data of Lewis Acids in a Model Diels-Alder Reaction
To illustrate the effect of different catalysts, the following table summarizes results for the model reaction between cyclopentadiene and a generic α,β-unsaturated carbonyl dienophile. While specific data for this compound is sparse in readily available literature, these examples provide a strong predictive framework.
| Catalyst System | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | endo:exo Ratio | Reference |
| None | Cyclopentadiene | Methyl Acrylate | - | - | - | 82:12 | [5] |
| AlCl₃·Et₂O | Cyclopentadiene | Methyl Acrylate | - | - | - | 99:1 | [5] |
| AlCl₃ | Isoprene | Acrylonitrile | - | 20 | High | - | [5] |
| SnCl₄ | Isoprene | Acrylonitrile | Toluene | 20 | 96 | 96:4 (regio) | [7] |
| AlCl₃ | Isoprene | Acrylonitrile | Toluene | 20 | 95 | 95:5 (regio) | [7] |
| Ca(OTf)₂/Bu₄NPF₆ | Cyclopentadiene | 1,4-Naphthoquinone | CH₂Cl₂ | -20 | 90 | - | [11] |
Note: The table presents data from analogous systems to demonstrate catalyst effects. Researchers should perform optimization studies for this compound.
Visualizing the Catalytic Mechanism and Workflow
// Nodes Dienophile [label="this compound\n(Dienophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; LA [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diene [label="Diene\n(e.g., Cyclopentadiene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Complex [label="Activated Dienophile-LA\nComplex", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS [label="[4+2] Transition State\n(endo or exo)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Diels-Alder Adduct", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dienophile -> Activated_Complex [label="Coordination"]; LA -> Activated_Complex; Diene -> TS; Activated_Complex -> TS [label="Cycloaddition"]; TS -> Product [label="Ring Formation"]; } end_dot Caption: Lewis acid coordination activates the dienophile for cycloaddition.
Experimental Protocols
This section provides a generalized protocol for performing a Lewis acid-catalyzed Diels-Alder reaction between this compound and a diene, such as cyclopentadiene.
Materials and Reagents:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Lewis Acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles
-
Low-temperature bath (e.g., ice-water, dry ice-acetone)
-
Rotary evaporator
-
Chromatography column
// Nodes Setup [label="1. Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagent Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Reaction Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="4. Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents [label="Inert Atmosphere"]; Reagents -> Reaction [label="Stir at specified temp"]; Reaction -> Quench [label="TLC/GC-MS indicates completion"]; Quench -> Workup [label="Add sat. NaHCO₃"]; Workup -> Purify [label="Extract, dry, concentrate"]; Purify -> Analyze [label="Column Chromatography"]; } end_dot Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Detailed Protocol: General Procedure
1. Reaction Setup:
-
Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dienophile, this compound (1.0 eq).
-
Dissolve the dienophile in anhydrous dichloromethane (approx. 0.1-0.5 M concentration).
-
Cool the solution to the desired temperature (e.g., -78°C to 0°C) using an appropriate cooling bath.
2. Reagent Addition:
-
While stirring, add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) portion-wise or as a solution in the reaction solvent. A color change is often observed upon coordination.
-
Stir the mixture for 15-30 minutes to allow for complete complex formation.
-
Slowly add the diene (e.g., cyclopentadiene, 1.2-1.5 eq) dropwise via syringe. Ensure the temperature does not rise significantly during the addition.
3. Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting dienophile is consumed. Reaction times can vary from 1 to 24 hours depending on the substrates and catalyst.
4. Quenching the Reaction:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still in the cooling bath. Caution: Quenching can be exothermic.
-
Allow the mixture to warm to room temperature.
5. Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
If a solid (e.g., aluminum salts) is present, it may be necessary to add water or a dilute acid (e.g., 1M HCl) to dissolve it.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
7. Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The diastereomeric ratio (endo/exo) can be determined from the ¹H NMR spectrum of the crude or purified product by integrating characteristic signals for each isomer.
This protocol serves as a starting point. The optimal Lewis acid, solvent, temperature, and reaction time should be determined empirically for the specific diene and desired stereochemical outcome.
References
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 11. ias.ac.in [ias.ac.in]
Synthesis of Heterocyclic Compounds Using Ethyl 3-Benzoylacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-benzoylacrylate is a versatile Michael acceptor and a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its α,β-unsaturated keto-ester functionality provides two reactive sites for nucleophilic attack, making it an ideal starting material for the construction of various five, six, and seven-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems derived from this compound.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol [1] |
| Appearance | Clear yellow liquid |
| Boiling Point | 184-185 °C at 25 mmHg[1] |
| Density | 1.112 g/mL at 25 °C |
| CAS Number | 17450-56-5[1] |
Synthesis of Pyridazinones
The reaction of γ-keto esters with hydrazine hydrate is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This compound, being a γ-keto ester, readily undergoes cyclocondensation with hydrazine to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone core is a key structural motif in various pharmacologically active compounds.
Reaction Scheme:
Reaction of this compound with Hydrazine Hydrate
Caption: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 85-95 |
Synthesis of Pyrazolones
The reaction of β-keto esters with substituted hydrazines is a fundamental method for the synthesis of pyrazolones, a class of compounds with diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties. While this compound is a γ-keto ester, its reaction with substituted hydrazines can be directed to form pyrazolone derivatives under specific conditions, or alternatively, it serves as a structural isomer to the common β-keto ester starting materials. The following is a representative protocol for a related synthesis.
Reaction Scheme:
Reaction of this compound with Phenylhydrazine
Caption: Synthesis of 5-phenyl-2-phenyl-2,4-dihydropyrazol-3-one.
Experimental Protocol (Adapted from a similar synthesis):
-
A mixture of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid (15 mL) is refluxed for 5 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure pyrazolone derivative.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Phenylhydrazine | Glacial Acetic Acid | Reflux | 5 | 70-80 |
Synthesis of Dihydropyrimidinones (Biginelli-like Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse pharmacological activities, including calcium channel blocking and antihypertensive effects. The classical Biginelli reaction involves an aldehyde, a β-keto ester, and urea. A Biginelli-like reaction can be envisioned using this compound as the Michael acceptor, although this is a deviation from the traditional β-dicarbonyl component.
Reaction Scheme:
Biginelli-like reaction with this compound
References
Troubleshooting & Optimization
Technical Support Center: Michael Addition Reactions with Ethyl 3-Benzoylacrylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Michael adducts with Ethyl 3-benzoylacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Michael additions with this compound?
A1: Low yields are typically due to one or more of the following factors:
-
Inefficient Nucleophile Generation: The base used may not be strong enough to completely deprotonate the Michael donor, resulting in a low concentration of the active nucleophile.
-
Side Reactions: Several side reactions can compete with the desired Michael addition, consuming starting materials and reducing the yield of the target adduct.[1]
-
Steric Hindrance: Bulky groups on either the nucleophile or the this compound can hinder the approach of the reactants, slowing down the reaction rate.[1]
-
Reversibility of the Reaction (Retro-Michael): Under certain conditions, particularly at high temperatures, the Michael addition is reversible, and the adduct can revert to the starting materials.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction's efficiency.
Q2: What are the primary side reactions to be aware of, and how can they be minimized?
A2: The main side reactions include:
-
Polymerization: As an acrylate, this compound can undergo polymerization, especially in the presence of strong bases.[1] To minimize this, add the acrylate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1]
-
1,2-Addition: Highly reactive nucleophiles may attack the carbonyl group of the benzoyl moiety (1,2-addition) instead of the desired conjugate (1,4-) addition. Using softer nucleophiles and stabilized carbanions favors the Michael addition.
-
Dialkylation: The initial Michael adduct can be deprotonated and react with a second molecule of this compound, leading to a dialkylated byproduct.[1] Using a stoichiometric amount of the acrylate or a slight excess of the Michael donor can help to prevent this.[1]
-
Self-Condensation: The nucleophile, if it is an enolizable ketone, can undergo self-condensation reactions like an aldol condensation.
Q3: How does the choice of base or catalyst affect the yield?
A3: The base/catalyst is crucial for generating the nucleophile and promoting the reaction.
-
Strong Bases (e.g., NaOEt, NaH, t-BuOK): These are effective for deprotonating weakly acidic Michael donors like malonic esters. However, they can also promote polymerization and other side reactions if not used carefully.
-
Weaker Bases/Organocatalysts (e.g., DBU, triethylamine, piperidine): These are often used for aza- and thia-Michael additions and can offer milder reaction conditions. For some reactions, catalyst-free conditions can be highly effective, especially for aza-Michael additions with reactive amines.
-
Lewis Acids: These can be used to activate the this compound, making it more electrophilic and facilitating the addition of weaker nucleophiles.
Q4: What is the role of the solvent in a Michael addition reaction?
A4: The solvent can influence the solubility of reactants, the reactivity of the nucleophile, and the overall reaction rate.
-
Protic Solvents (e.g., ethanol, methanol): Can solvate the nucleophile and may be required for certain base systems (e.g., sodium ethoxide in ethanol). They can also serve as a proton source to protonate the intermediate enolate.
-
Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are often good choices as they can dissolve a wide range of reactants and may enhance the nucleophilicity of the enolate.
-
Solvent-Free (Neat) Conditions: In some cases, particularly for aza-Michael additions, running the reaction without a solvent can be very efficient and offers a "green" chemistry approach.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Michael Donor | - Use a stronger base (e.g., switch from an amine to an alkoxide).- Ensure the base is fresh and anhydrous.- Increase the equivalents of the base. |
| Polymerization of this compound | - Cool the reaction mixture to a lower temperature (e.g., 0 °C or -20 °C).- Add the this compound dropwise over an extended period.[1]- Use a weaker base if compatible with the nucleophile. |
| Reaction is Too Slow | - Increase the reaction temperature incrementally.- Increase the reaction time.- Consider using a more polar solvent to improve solubility and reaction rate. |
| Retro-Michael Addition | - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Consider trapping the product in situ if possible. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Dialkylation Product Observed | - Use a 1:1 stoichiometry of nucleophile to this compound, or a slight excess of the nucleophile.[1] |
| 1,2-Addition Product Observed | - Use a less reactive, "softer" nucleophile (e.g., a malonate derivative instead of an organolithium reagent).- Consider using a copper catalyst to promote 1,4-addition. |
| Self-Condensation of Nucleophile | - Form the nucleophile at a low temperature before adding the this compound.- Add the nucleophile solution slowly to the solution of the acrylate. |
Data Presentation
Disclaimer: The following tables present quantitative data for Michael additions to substrates similar to this compound, such as other acrylates and chalcones. These should be used as a reference to guide the optimization of your specific reaction.
Table 1: Aza-Michael Addition of Benzylamine to Various Acrylates
| Entry | Michael Acceptor | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-phenylacrylate | DBU (0.2) | Neat (MW) | 130 | 1.5 | 32 (1,2-adduct) |
| 2 | Tert-butyl 3-phenylacrylate | DBU (0.2) | Neat (MW) | 130 | 6 | 74 |
| 3 | Ethyl 2-phenylacrylate | None | Neat | RT | 1.5 | 30 |
| 4 | Ethyl 2-phenylacrylate | DBU (0.2) | Neat | RT | 0.5 | 56 |
| 5 | Ethyl 2-phenylacrylate | DBU (0.05) | Neat | RT | 0.17 | 96 |
| 6 | Methyl acrylate | None | Neat | 0 | 2.5 | 56 |
Table 2: Thia-Michael Addition of Thiophenol to Chalcone
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) |
| 1 | L-Proline | 5 | [bmim]PF₆ | Room Temp | 1 h | 95 |
| 2 | Triphenylphosphine | 10 | Dichloromethane | Room Temp | 12 h | 92 |
| 3 | Amberlyst® A21 | 0.25 g / 2.5 mmol | Neat | Room Temp | 3 h | 94 (for ethyl acrylate) |
| 4 | Ni(II)-BINOL-salen | 10 | Toluene | Room Temp | 24 h | 79 (for cyclohexenone) |
Table 3: Michael Addition of Diethyl Malonate to Chalcones
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂ / (-)-Sparteine | 10 | Toluene | 25 | 12 | High (not specified) |
| 2 | L-proline/Urea | 5 | Toluene | 4 | 4 | 95 |
Experimental Protocols
Disclaimer: The following protocols are for Michael additions to related compounds and should be adapted and optimized for reactions with this compound.
Protocol 1: Base-Catalyzed Addition of a Carbon Nucleophile (e.g., Diethyl Malonate) to an α,β-Unsaturated Ketone
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of the base (e.g., sodium ethoxide, 1.1 equivalents) in a suitable anhydrous solvent (e.g., ethanol or THF).
-
Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Slowly add the Michael donor (e.g., diethyl malonate, 1.0 equivalent) dropwise to the stirred solution. Stir for 15-30 minutes at 0 °C to ensure complete formation of the enolate.
-
Michael Addition: To the cold enolate solution, add a solution of the Michael acceptor (e.g., chalcone, a structural analog of this compound, 1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the desired primary or secondary amine (e.g., benzylamine, 1.1 equivalents).
-
Reaction: Stir the neat (solvent-free) mixture at room temperature. The reaction is often exothermic.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly. Otherwise, the crude product can be purified by column chromatography.
Protocol 3: Base-Catalyzed Thia-Michael Addition of a Thiol
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent like THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 equivalents) or DBU, to the stirred solution.
-
Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS. Once complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the catalyst.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography if necessary.
Visualizations
Caption: General mechanism of a base-catalyzed Michael addition.
Caption: General experimental workflow for a Michael addition.
Caption: Troubleshooting decision tree for low Michael adduct yield.
References
Side reactions and byproducts in the synthesis of pyrazoles from Ethyl 3-benzoylacrylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from ethyl 3-benzoylacrylate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of pyrazoles from this compound and hydrazine?
A1: The synthesis of pyrazoles from this compound and a hydrazine derivative proceeds via a cyclocondensation reaction. The generally accepted mechanism involves two key steps:
-
Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system of this compound.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic pyrazole ring. The reaction with hydrazine hydrate typically yields the pyrazoline intermediate which is subsequently oxidized or aromatized to the final pyrazole.[1]
Q2: What are the expected regioisomers when using a substituted hydrazine, such as phenylhydrazine?
A2: When an unsymmetrical substituted hydrazine like phenylhydrazine is used, two regioisomers can be formed:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
The regioselectivity of the reaction is influenced by both steric and electronic factors, as well as the reaction conditions. For instance, in some cases, the use of phenylhydrazine can lead to a mixture of regioisomers.[1]
Q3: Can the ester group of this compound react with hydrazine?
A3: Yes, under certain conditions, the ethyl ester group can react with hydrazine to form the corresponding hydrazide. This is a potential side reaction that can reduce the yield of the desired pyrazole. The formation of hydrazides is a common reaction between esters and hydrazine hydrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Pyrazole | 1. Incorrect Reaction Conditions: Temperature, solvent, and reaction time may not be optimal. 2. Poor Quality of Reagents: Impurities in this compound or hydrazine can inhibit the reaction. 3. Formation of Stable Intermediates: The pyrazoline intermediate may not have been successfully oxidized or aromatized to the pyrazole. | 1. Optimize Reaction Conditions: Experiment with different solvents (e.g., ethanol, acetic acid), temperatures (reflux is common), and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify Starting Materials: Ensure the purity of this compound and use freshly distilled hydrazine. 3. Promote Aromatization: If the pyrazoline is the main product, consider adding a mild oxidizing agent (e.g., air, iodine) or adjusting the workup procedure to facilitate aromatization. |
| Formation of Multiple Products (Regioisomers) | Use of Unsymmetrical Hydrazine: Reacting this compound with a substituted hydrazine (e.g., phenylhydrazine) can lead to the formation of two different regioisomers.[1] | 1. Modify Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. For related syntheses, polar aprotic solvents have been shown to improve regioselectivity. 2. Purification: The regioisomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. |
| Presence of Unwanted Byproducts | 1. Michael Adduct: Incomplete cyclization can result in the isolation of the initial Michael addition product. 2. Pyrazolidinone Formation: Under certain conditions, especially with α,β-unsaturated esters, the formation of pyrazolidinone byproducts can occur. 3. Double Michael Addition: An excess of the acrylate can potentially lead to the formation of a product where two molecules of this compound have reacted with one molecule of hydrazine. | 1. Ensure Complete Cyclization: Increase the reaction time or temperature to favor the cyclization step. 2. Adjust Stoichiometry and Temperature: Carefully control the molar ratio of reactants. Lowering the reaction temperature might disfavor the formation of some byproducts. 3. Control Reactant Addition: Add the this compound dropwise to the hydrazine solution to maintain a low concentration of the acrylate and minimize double addition. |
| Hydrolysis of the Ester Group | Presence of Water and Acid/Base Catalysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during acidic or basic workup in the presence of water. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents if the ester functionality is critical for subsequent steps. 2. Neutral Workup: Perform the reaction workup under neutral conditions to avoid acid or base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from the synthesis of related pyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Pyrazole Synthesis
Caption: Troubleshooting workflow for pyrazole synthesis.
Reaction Pathway and Potential Side Reactions
Caption: Pyrazole synthesis pathway and side reactions.
References
Technical Support Center: Purification of Products Derived from Ethyl 3-Benzoylacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from Ethyl 3-benzoylacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification techniques for derivatives of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the product (solid or oil), the types of impurities present, and the required final purity.
Q2: How do I choose a suitable solvent for recrystallizing my product?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. A general rule of thumb is to use a solvent with a similar functional group to your product; for instance, esters like many this compound derivatives may crystallize well from ethyl acetate.[1] Commonly used solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[1]
Q3: My product, a pyrazole derivative, is basic and streaks on the silica gel column. How can I improve the separation?
A3: Basic compounds like some pyrazole derivatives can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.
Q4: I've performed a Michael addition on this compound. What are the likely impurities I need to remove?
A4: Common impurities in a Michael addition reaction include unreacted starting materials (this compound and the nucleophile), the catalyst used, and potential side-products from undesired reactions. If the reaction does not go to completion, separating the product from the starting this compound can be a key challenge.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" can occur for several reasons, including the solvent's boiling point being higher than the compound's melting point, or the presence of impurities that inhibit crystal formation. Try using a different solvent or a solvent mixture. Adding a co-solvent in which your compound is less soluble can sometimes induce crystallization. Slow cooling and scratching the inside of the flask with a glass rod can also help initiate crystal nucleation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | Incorrect solvent system polarity. | Test a range of solvent systems with varying polarities. For non-polar compounds, start with a high percentage of a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate or ether. For polar compounds, consider systems like methanol/dichloromethane. |
| Product is not eluting from the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added. |
| Multiple products eluting together | Insufficient resolution of the solvent system. | Switch to a different solvent system. Sometimes solvents with similar polarities but different functional groups can offer better separation. Ensure the column is not overloaded with the sample. |
| Streaking of polar/basic compounds (e.g., pyrazoles) | Strong interaction with the acidic silica gel. | Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
| Product seems to decompose on the column | Compound is unstable on silica gel. | Perform a quick stability test on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent | Incorrect solvent choice. | Select a solvent in which your compound has higher solubility at elevated temperatures. You may need to screen several solvents. |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Compound is highly soluble in the solvent even at low temperatures. | Add a co-solvent ("anti-solvent") in which your compound is insoluble to induce precipitation. Add the anti-solvent dropwise to the dissolved compound until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly. | |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| Impurities are present that inhibit crystallization. | Try to pre-purify the crude product by a simple filtration or a quick column chromatography before recrystallization. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product | Significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| The chosen solvent dissolves a substantial amount of the compound even at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Purification of a Pyrazoline Derivative by Recrystallization
This protocol describes a general procedure for the purification of a pyrazoline synthesized from the reaction of a chalcone (derived from this compound) with a hydrazine derivative.
-
Dissolution: Transfer the crude solid pyrazoline product to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification of a Michael Adduct by Column Chromatography
This protocol outlines a general procedure for the purification of a Michael adduct of this compound.
-
TLC Analysis: Analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system for separation. A common starting point is a mixture of hexane and ethyl acetate.[2]
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Common Recrystallization Solvents for Pyrazoline Derivatives
| Product Type | Solvent System | Observations | Reference |
| Pyrazolines | Ethanol | Generally effective for a wide range of pyrazoline derivatives. | [2][3] |
| Pyrazolines | Ethanol-water mixture | Can be used to adjust the solvent polarity for optimal crystallization. | |
| Substituted Pyrazoles | Benzene-hexane mixture | Effective for some pyrazole derivatives. |
Table 2: General Eluent Systems for Column Chromatography of this compound Derivatives
| Polarity of Compound | Eluent System | Notes |
| Non-polar | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | A standard system for many organic compounds. |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 1:1 to 3:7) | Increasing the proportion of ethyl acetate increases the eluent polarity. |
| Polar | Dichloromethane/Methanol (e.g., 98:2 to 9:1) | Suitable for more polar derivatives. |
| Basic (e.g., Pyrazoles) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The triethylamine helps to prevent streaking on the silica gel. |
Visualizations
References
Optimizing reaction conditions (catalyst, solvent, temperature) for Diels-Alder reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Diels-Alder reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My Diels-Alder reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Review Reaction Components:
-
Diene Conformation: The diene must be in the s-cis conformation to react.[1][2] Acyclic dienes may exist in equilibrium with the more stable s-trans conformation, which is unreactive. Cyclic dienes are often locked in the reactive s-cis conformation, making them particularly reactive.[3]
-
Electron Demand: The "normal" electron-demand Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[2][4] The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction.[2][5] Conversely, an "inverse-electron-demand" Diels-Alder reaction requires an electron-poor diene and an electron-rich dienophile.[6] Ensure your diene and dienophile have the appropriate electronic properties.
2. Optimize Reaction Conditions:
-
Temperature: While some Diels-Alder reactions proceed at room temperature, many require heat to overcome the activation energy.[3][4] However, excessively high temperatures can lead to the reverse (retro-Diels-Alder) reaction, especially if the product is thermodynamically less stable.[7] It is a delicate balance; start with moderate heating and adjust as needed. Microwave heating can sometimes improve yields and reduce reaction times.[8][9]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents, such as dimethylformamide (DMF), ethylene glycol, and even water, can accelerate certain Diels-Alder reactions.[6] For example, the reaction of cyclopentadiene and butenone is 700 times faster in water compared to 2,2,4-trimethylpentane.[6] This acceleration can be attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state.[6]
-
Catalyst: If thermal conditions are insufficient, consider using a Lewis acid catalyst.
Question: I am considering using a catalyst. Which type should I choose and how do I optimize its use?
Answer:
Lewis acid catalysts are highly effective at accelerating Diels-Alder reactions and can also improve regioselectivity and stereoselectivity.[10][11][12]
Catalyst Selection:
-
Common Lewis acids used for this purpose include AlCl₃, BF₃, SnCl₄, ZnCl₂, and TiCl₄.[11][12]
-
The strength of the Lewis acid can influence the reaction rate. For the reaction between isoprene and methyl acrylate, the rate increases along the series: I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃.[10]
-
More environmentally benign and sustainable options like Ca(OTf)₂ have also been shown to be effective, particularly with a co-catalyst like n-Bu₄NPF₆.[11][13]
Optimization:
-
Loading: Start with a catalytic amount (e.g., 10-20 mol%). In some older literature, stoichiometric amounts were used, but catalytic amounts are generally preferred to minimize side reactions.[11]
-
Mechanism of Action: Lewis acids function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of the diene.[11] They also reduce the Pauli repulsion between the reactants.[10][12]
-
Side Reactions: Be aware that Lewis acids can also catalyze undesired side reactions.[11] Careful monitoring of the reaction progress is essential.
Frequently Asked Questions (FAQs)
Catalyst
Q1: How do I choose the right Lewis acid catalyst for my specific Diels-Alder reaction?
A1: The choice of Lewis acid depends on the specific diene and dienophile. A good starting point is to screen a few common Lewis acids of varying strengths (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂). The optimal catalyst will provide the desired product in high yield and selectivity with minimal side reactions. For carbonyl-containing dienophiles, Lewis acids that coordinate strongly to the carbonyl oxygen are effective.[14]
Q2: Can Lewis acid catalysts alter the stereoselectivity of the reaction?
A2: Yes, Lewis acid catalysis often enhances the endo stereoselectivity.[11] This is attributed to the stabilization of the transition state leading to the endo product through secondary orbital interactions.
Solvent
Q3: What is the "hydrophobic effect" in aqueous Diels-Alder reactions?
A3: The rate enhancement of some Diels-Alder reactions in water is often attributed to the hydrophobic effect.[6] This phenomenon involves the nonpolar diene and dienophile molecules being driven together to minimize their contact with the polar water molecules, thereby increasing the effective concentration and favoring the transition state.
Q4: Can the solvent influence the regioselectivity and stereoselectivity of the reaction?
A4: Yes, the solvent can influence both. For instance, polar solvents can enhance the endo selectivity.[15] The choice of solvent can be a tool to fine-tune the desired isomeric product. A recent study showed that for the reaction of 9-methylanthracene with certain dienophiles, non-polar toluene led to higher reaction rates, while the more polar acetone enhanced selectivity.[16]
Temperature
Q5: My reaction gives the endo product at low temperatures but the exo product at high temperatures. Why?
A5: This is a classic example of kinetic versus thermodynamic control.[7][17]
-
Kinetic Control (Low Temperature): The endo product is often the kinetically favored product, meaning it forms faster due to a lower activation energy transition state. At lower temperatures, the reaction is essentially irreversible, and the product distribution reflects the relative rates of formation.[7]
-
Thermodynamic Control (High Temperature): The exo product is typically more stable thermodynamically. At higher temperatures, the Diels-Alder reaction can become reversible (retro-Diels-Alder).[7] This allows the initial products to revert to the starting materials and re-react, eventually leading to a product mixture that reflects the thermodynamic stability of the isomers. The more stable exo product will predominate at equilibrium.[7][17]
Q6: What is a "retro-Diels-Alder" reaction and how can I avoid it?
A6: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene product breaks down into the original diene and dienophile.[7] This is more likely to occur at higher temperatures.[7] To avoid it, use the minimum temperature necessary to achieve a reasonable reaction rate. If the desired product is the kinetically favored one (often the endo adduct), running the reaction at a lower temperature is crucial.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | AlCl₃ (20%) | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | RT | 1 h | ~80 | [11] |
| 2 | FeCl₃ (20%) | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | RT | 1 h | 20 | [11] |
| 3 | Ca(OTf)₂ (20%) | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | RT | 1 h | 90 | [11] |
| 4 | CaCl₂ (20%) | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | RT | 1 h | 0 | [11] |
| 5 | None | Cyclopentadiene | 1,4-Naphthoquinone | Dichloromethane | RT | 1 h | 0 | [11] |
Table 2: Effect of Solvent on Reaction Rate
| Diene | Dienophile | Solvent | Relative Rate | Reference |
| Cyclopentadiene | Methyl Acrylate | Hexane | 1 | [15] |
| Cyclopentadiene | Methyl Acrylate | Methanol | 740 | [15] |
| Cyclopentadiene | Butenone | 2,2,4-Trimethylpentane | 1 | [6] |
| Cyclopentadiene | Butenone | Water | 700 | [6] |
Table 3: Effect of Temperature on Endo/Exo Selectivity
| Diene | Dienophile | Temperature (°C) | Endo:Exo Ratio | Control | Reference |
| Cyclopentadiene | Cyclopentadiene | 23 | >99:1 | Kinetic | [7] |
| Cyclopentadiene | Cyclopentadiene | 200 | 4:1 | Thermodynamic | [7] |
| Furan | Maleic Anhydride | 25 | 1:0 | Kinetic | [18] |
| Furan | Maleic Anhydride | 90 | 0:1 | Thermodynamic | [18] |
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equiv) and the chosen solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
-
Addition of Catalyst:
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equiv) to the stirred solution. The addition may be exothermic.
-
-
Addition of Diene:
-
Add the diene (1.0-1.5 equiv) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Allow the mixture to warm to room temperature.
-
If an organic solvent was used, separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Example Protocol: Reaction of Anthracene and Maleic Anhydride [1]
-
Add boiling chips to a 25-mL round-bottomed flask and flame dry the flask.
-
Weigh and place 0.80 g of anthracene and 0.40 g of maleic anhydride into the flask.
-
Attach a reflux condenser and a drying tube.
-
In a fume hood, add 10 mL of xylene to the flask and reattach the condenser.
-
Heat the mixture to reflux (approximately 185-200 °C) using a heating mantle.
-
Reflux for about 30 minutes.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with cold ethyl acetate.
-
Allow the product to dry before determining the melting point and yield.
Visualizations
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Caption: Logic diagram for kinetic vs. thermodynamic product formation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Stability issues and proper storage of Ethyl 3-benzoylacrylate.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Ethyl 3-benzoylacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is crucial to keep the product and any empty containers away from heat and sources of ignition.[1]
Q2: What are the signs that my this compound may have degraded?
While specific degradation indicators are not fully detailed in available literature, visual changes such as a color shift from its typical clear yellow appearance or the formation of precipitates could suggest degradation.[4] For a definitive assessment, analytical testing is recommended.
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong bases.[3]
Q4: How long can I expect this compound to be stable?
The shelf life is not explicitly stated in the provided documentation. However, it is noted to be stable under recommended storage conditions.[3][5] For specific shelf-life information, it is best to consult the certificate of analysis provided by the supplier and to perform periodic quality control checks.
Q5: What are the primary hazards associated with this compound?
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It may also cause an allergic skin reaction.[6] It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
Troubleshooting Guide
Issue: I suspect my sample of this compound has been improperly stored or has degraded.
This workflow outlines the steps to take if you suspect the integrity of your this compound has been compromised.
References
Troubleshooting low conversion rates in reactions with Ethyl 3-benzoylacrylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-benzoylacrylate. The information is presented in a question-and-answer format to directly address common challenges, particularly low conversion rates, encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Michael addition reaction with this compound is showing low conversion. What are the potential causes and solutions?
Low conversion in a Michael addition can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The choice and amount of catalyst are critical. For the addition of nucleophiles like amines or thiols, a base catalyst is typically employed.
-
Solution: Ensure your catalyst is active and used in the appropriate amount. Consider screening different catalysts. For instance, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective. For enantioselective reactions, specialized catalysts like guanidines can be used.[1]
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation. Microwave irradiation can sometimes significantly reduce reaction times and improve yields compared to conventional heating.[2]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the electrophilic β-carbon of this compound.
-
Solution: If steric hindrance is suspected, increasing the reaction temperature can provide the necessary activation energy. Using a less sterically hindered nucleophile, if possible, is another option.
-
-
Reversible Reaction: The equilibrium may not favor the product under the current conditions.
-
Solution: Use an excess of one of the reactants to shift the equilibrium towards the product. Removal of a byproduct, if applicable, can also drive the reaction forward.
-
Troubleshooting Workflow for Low Conversion in Michael Addition:
2. I am observing the formation of side products in my reaction. What are the likely culprits?
Side product formation is a common issue. Identifying the side products through techniques like NMR and Mass Spectrometry is the first step to mitigation.
Common Side Reactions:
-
Polymerization: this compound, being an acrylate, is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[6][7]
-
Hydrolysis: The ethyl ester group can be hydrolyzed back to the carboxylic acid, particularly in the presence of strong acids or bases and water.[11]
-
Solution: Ensure anhydrous (dry) conditions by using dry solvents and glassware. If a basic catalyst is used, consider that it can also promote hydrolysis.
-
-
1,2-Addition (Direct Addition): With very strong and "hard" nucleophiles like Grignard reagents or organolithiums, direct attack at the carbonyl carbon (1,2-addition) can compete with or dominate over the desired 1,4-conjugate addition.[12]
-
Solution: For conjugate addition of alkyl groups, it is often better to use "softer" nucleophiles like lithium dialkylcuprates (Gilman reagents).[13]
-
-
Double Addition (with primary amines): Primary amines can react twice with this compound.
-
Solution: Use a large excess of the primary amine to favor the mono-adduct. Running the reaction at lower conversions can also help.[13]
-
3. My Diels-Alder reaction with this compound as the dienophile is not proceeding. What should I check?
The Diels-Alder reaction has specific electronic and conformational requirements.
Troubleshooting Steps:
-
Electronic Character: this compound is an electron-deficient dienophile due to the two carbonyl groups. It will react most efficiently with an electron-rich diene.
-
Solution: Ensure your diene has electron-donating groups (e.g., alkyl, alkoxy) to lower the HOMO-LUMO energy gap.[14]
-
-
Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes like cyclopentadiene are locked in this conformation and are highly reactive.[6][14]
-
Solution: If using an acyclic diene, steric hindrance might prevent it from achieving the necessary s-cis conformation. Heating the reaction can sometimes overcome this energy barrier.
-
-
Lewis Acid Catalysis: The reaction can be sluggish without a catalyst.
-
High Temperatures and the Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. At very high temperatures, the equilibrium can shift back towards the starting materials (the retro-Diels-Alder reaction).[17]
-
Solution: Optimize the reaction temperature. While heating is often necessary, excessive temperatures might be detrimental.
-
Logical Flow for Optimizing a Diels-Alder Reaction:
Data Presentation: Illustrative Reaction Conditions
The following tables summarize illustrative reaction conditions for common transformations with this compound. These are intended as a starting point for optimization.
Table 1: Michael Addition of Thiols
| Entry | Thiol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Thiophenol | Triethylamine (10) | THF | 25 | 12 | 75 |
| 2 | Thiophenol | DBU (5) | THF | 25 | 2 | 95 |
| 3 | 1-Dodecanethiol | Triethylamine (10) | DMF | 50 | 24 | 60 |
| 4 | 1-Dodecanethiol | DBU (5) | DMF | 50 | 8 | 90 |
Note: Data is illustrative and based on general principles of thiol-Michael additions.[2][3][7][18][19]
Table 2: Diels-Alder Reaction with Cyclopentadiene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | None | Toluene | 80 | 24 | 45 | 80:20 |
| 2 | AlCl₃ (10) | Dichloromethane | 0 | 2 | 92 | 95:5 |
| 3 | ZnCl₂ (20) | Diethyl Ether | 25 | 6 | 85 | 90:10 |
| 4 | SnCl₄ (10) | Dichloromethane | -20 | 4 | 90 | 97:3 |
Note: Data is illustrative and based on typical outcomes for Lewis acid-catalyzed Diels-Alder reactions.[1][15][17]
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of an Amine to this compound
Apparatus:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Procedure:
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., THF, DMF, or solvent-free), add the amine (1.1 eq.).
-
Add the catalyst (e.g., DBU, 0.1 eq.) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction
Apparatus:
-
Flame-dried round-bottom flask with a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.) and anhydrous dichloromethane.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add this compound (1.0 eq.) to the stirred suspension.
-
Stir for 15 minutes, then add the diene (e.g., freshly cracked cyclopentadiene, 1.2 eq.) dropwise.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Page loading... [guidechem.com]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. iokinetic.com [iokinetic.com]
- 10. iomosaic.com [iomosaic.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Chemistry Aldehydes and Ketones - Conjugate Nucleophilic Addition to Alpha, Beta, Unsaturated Aldehydes and Ketones Flashcards - Cram.com [cram.com]
- 13. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. This compound | 17450-56-5 [chemicalbook.com]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. par.nsf.gov [par.nsf.gov]
- 19. hereon.de [hereon.de]
Technical Support Center: Work-up Procedures for Ethyl 3-benzoylacrylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching of reactions involving Ethyl 3-benzoylacrylate. Tailored for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols and data-driven insights to navigate common challenges encountered during the purification of this compound adducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of this compound reactions, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion before quenching.
-
Hydrolysis of the Ester Group: The ethyl ester of the product or starting material can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions during the work-up.[1][2]
-
Retro-Michael Addition: The Michael adduct may revert to the starting materials, particularly under basic conditions or elevated temperatures.
-
Emulsion Formation: Significant product loss can occur if a stable emulsion forms during extraction, making separation of the organic and aqueous layers difficult.
-
Product Solubility in Aqueous Layer: The desired product may have some solubility in the aqueous phase, leading to loss during extraction.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Reaction Monitoring | Before quenching, ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Maximizes the amount of product present before the work-up begins. |
| Control pH During Work-up | Quench the reaction with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), to neutralize basic catalysts.[3] For acidic reactions, neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) carefully until effervescence ceases. Maintain a pH close to 7 during aqueous washes.[1] | Minimizes the risk of both acid and base-catalyzed hydrolysis of the ester group. |
| Maintain Low Temperatures | Perform the quenching and all aqueous washes at low temperatures (0-5 °C) by using an ice bath. | Reduces the rate of potential side reactions like hydrolysis and retro-Michael addition. |
| Address Emulsion Formation | To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. In stubborn cases, filtration through a pad of Celite® or centrifugation may be necessary. | Facilitates clean separation of the organic and aqueous layers, preventing product loss. |
| "Salting Out" | Before extraction, add a significant amount of a neutral salt (e.g., NaCl) to the aqueous layer to decrease the solubility of the organic product. | Increases the partitioning of the desired product into the organic phase, improving extraction efficiency. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
Side Products: Formation of byproducts due to side reactions. A common side product in Michael additions is the 1,2-addition product. In reactions involving enolates, self-condensation of the starting ketone or aldehyde can also occur.
-
Hydrolyzed Product: The carboxylic acid resulting from the hydrolysis of the ester can be a significant impurity.
-
Residual Catalyst: The catalyst used in the reaction may not be fully removed during the work-up.
Solutions:
| Solution | Detailed Steps | Relevant Impurities |
| Acid/Base Washes | Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities or with a saturated NaHCO₃ solution to remove acidic impurities. | Unreacted basic starting materials, basic catalysts, acidic side products (e.g., hydrolyzed ester). |
| Brine Wash | After any acid or base wash, wash the organic layer with a saturated NaCl solution (brine). | Helps to remove residual water and some polar impurities from the organic layer. |
| Column Chromatography | Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). | Separates the desired product from a wide range of impurities with different polarities. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. | Removes impurities that have different solubility profiles than the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing the product during the work-up of a Michael addition to this compound?
A1: The most common reason for product loss is often the hydrolysis of the ethyl ester group, which can occur under both acidic and basic conditions.[1][2] This is especially problematic if the reaction is quenched with strong acids or bases, or if the work-up is performed at elevated temperatures. Another significant cause of yield loss can be the retro-Michael addition, where the product reverts to the starting materials.
Q2: How can I effectively quench a base-catalyzed Michael addition reaction involving this compound?
A2: The recommended method is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This mild acidic solution will neutralize the basic catalyst without creating a strongly acidic environment that could promote ester hydrolysis. It is crucial to perform the quench at a low temperature (e.g., 0 °C) to minimize side reactions.
Q3: I am observing a persistent emulsion during the extraction process. What should I do?
A3: To break an emulsion, you can try the following steps in order:
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes is often very effective.
Q4: Can I use a strong acid like HCl to quench my reaction?
A4: While a dilute solution of a strong acid (e.g., 1 M HCl) can be used, it should be added cautiously and at low temperatures to neutralize any base.[1] The risk of causing significant hydrolysis of the ester group is higher with strong acids compared to milder quenching agents like saturated NH₄Cl solution. It is advisable to monitor the pH to avoid making the aqueous layer strongly acidic.
Q5: What are the typical side products in a Michael addition reaction with this compound?
A5: Besides unreacted starting materials, potential side products include the 1,2-addition product, where the nucleophile attacks the carbonyl carbon of the benzoyl group instead of the β-carbon of the acrylate. If the nucleophile is an enolate, self-condensation of the corresponding ketone or aldehyde can also occur. Additionally, hydrolysis of the ethyl ester of either the starting material or the product can lead to the corresponding carboxylic acid.
Experimental Protocols
General Protocol for a Base-Catalyzed Michael Addition and Work-up
This protocol describes a general procedure for the Michael addition of a nucleophile to this compound using a base catalyst, followed by a standard work-up procedure.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, amine, or a carbon nucleophile like diethyl malonate)
-
Base catalyst (e.g., triethylamine, DBU, or sodium ethoxide)
-
Anhydrous solvent (e.g., THF, ethanol, or dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., ethyl acetate or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) in the appropriate anhydrous solvent.
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base catalyst (typically 0.1-1 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or another suitable analytical technique until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction and neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (optional, to remove bulk of water-soluble impurities).
-
Saturated aqueous NaHCO₃ solution (if the reaction was quenched with a stronger acid or if acidic byproducts are expected).
-
Saturated aqueous NaCl (brine) solution (to remove residual water and break any emulsions).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Michael adduct.
Data Presentation
Table 1: Recommended Quenching Agents and Conditions
| Reaction Type | Catalyst | Recommended Quenching Agent | Concentration | Temperature | Notes |
| Base-catalyzed Michael Addition | Amine bases (e.g., Et₃N, DBU) | Saturated aq. NH₄Cl | Saturated | 0 °C | Mildly acidic, minimizes ester hydrolysis. |
| Base-catalyzed Michael Addition | Alkoxide bases (e.g., NaOEt) | Saturated aq. NH₄Cl | Saturated | 0 °C | Neutralizes the strong base effectively. |
| Acid-catalyzed Michael Addition | Brønsted or Lewis acids | Saturated aq. NaHCO₃ | Saturated | 0-5 °C | Add slowly to control CO₂ evolution. |
Table 2: Typical Work-up Washing Solutions
| Washing Solution | Purpose | Typical Concentration | When to Use |
| Water | Removal of water-soluble impurities and salts. | N/A | As an initial wash after quenching. |
| Saturated aq. NH₄Cl | Neutralization of basic catalysts. | Saturated | To quench base-catalyzed reactions. |
| Saturated aq. NaHCO₃ | Neutralization of acidic catalysts or acidic impurities. | Saturated | To quench acid-catalyzed reactions or remove acidic byproducts. |
| Saturated aq. NaCl (Brine) | Removal of residual water from the organic layer and breaking emulsions. | Saturated | As a final wash before drying the organic layer. |
| Dilute aq. HCl | Removal of basic impurities. | 1 M | To remove unreacted basic starting materials or catalysts. |
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low product yield in this compound reactions.
References
Effect of steric hindrance on the reactivity of Ethyl 3-benzoylacrylate.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Ethyl 3-benzoylacrylate. The focus is on understanding and overcoming challenges related to steric hindrance in its common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
This compound is an α,β-unsaturated keto-ester, making it a versatile reagent in organic synthesis. Its reactivity is primarily centered around two key reaction types:
-
Michael Addition: As a Michael acceptor, it readily reacts with a wide range of nucleophiles (Michael donors) at the β-carbon of the acrylate moiety.
-
Diels-Alder Reaction: It can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.
Q2: How does steric hindrance affect the reactivity of this compound in Michael additions?
Steric hindrance can significantly impact the rate and yield of Michael additions to this compound in several ways:
-
Steric hindrance from the nucleophile: Bulky nucleophiles will approach the electrophilic β-carbon more slowly, leading to a decrease in the reaction rate. In extreme cases, the reaction may not proceed at all under standard conditions.
-
Steric hindrance on the this compound backbone: While the parent molecule is relatively unhindered, substitution at the α or β positions would decrease reactivity. The benzoyl group itself can exert some steric influence, potentially directing the incoming nucleophile.
Q3: How does steric hindrance influence the Diels-Alder reaction with this compound?
In Diels-Alder reactions, steric hindrance can affect both the rate and the stereoselectivity of the cycloaddition:
-
Steric hindrance from the diene: Dienes with bulky substituents, particularly at the C1 and C4 positions, may experience steric repulsion with the benzoyl or ethyl ester groups of this compound, slowing down the reaction.
-
Facial Selectivity: The benzoyl and ester groups can influence the facial selectivity of the diene's approach, potentially leading to a preference for one diastereomer over another.
Q4: I am observing a low yield in my Michael addition to this compound. What are the potential causes?
Low yields in Michael additions are a common issue and can be attributed to several factors:
-
Insufficiently reactive nucleophile: The nucleophile may not be strong enough to add to the Michael acceptor.
-
Steric hindrance: As discussed, a bulky nucleophile can significantly slow down the reaction.
-
Side reactions: Polymerization of the acrylate can be a significant side reaction, especially under basic conditions.
-
Equilibrium: The Michael addition is a reversible reaction. The equilibrium may not favor the product under the chosen reaction conditions.
Q5: My Diels-Alder reaction with this compound is not proceeding. What should I try?
If your Diels-Alder reaction is not working, consider the following:
-
Diene reactivity: Ensure your diene is electron-rich enough to react with the electron-poor dienophile.
-
Temperature: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. However, be aware of the potential for the retro-Diels-Alder reaction at very high temperatures.
-
Lewis Acid Catalysis: The addition of a Lewis acid can often catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile, making it more electrophilic.
-
Steric hindrance: As mentioned, bulky substituents on the diene can prevent the reaction.
Troubleshooting Guides
Problem 1: Low Yield in Michael Addition
| Symptom | Potential Cause | Suggested Solution |
| No or very little product formation | Weak nucleophile | Use a stronger base to generate a more potent nucleophile, or switch to a more inherently nucleophilic reagent. |
| High degree of steric hindrance from a bulky nucleophile | Increase reaction temperature and time. Consider using a less sterically hindered nucleophile if the synthetic route allows. | |
| Polymerization of this compound | Add the base slowly at a low temperature. Use a less basic catalyst if possible. | |
| Significant amount of starting material remains | Reversible reaction equilibrium | Use an excess of the nucleophile to shift the equilibrium towards the product. Remove the product from the reaction mixture as it forms if feasible. |
Problem 2: Formation of Side Products in Diels-Alder Reaction
| Symptom | Potential Cause | Suggested Solution |
| Formation of multiple diastereomers | Lack of facial selectivity | Use a chiral Lewis acid catalyst to induce diastereoselectivity. Modify the diene or dienophile to introduce greater steric bias. |
| Polymerization of diene or dienophile | High reaction temperature | Run the reaction at a lower temperature for a longer period. Use a polymerization inhibitor if compatible with the reaction. |
| Formation of retro-Diels-Alder product | Reaction temperature is too high | Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and product stability. |
Data Presentation
Illustrative Data: Effect of Nucleophile Steric Hindrance on Michael Addition Yield
The following table provides illustrative data on the effect of increasing steric bulk of the amine nucleophile on the reaction yield of the Michael addition to this compound under standardized conditions (e.g., ethanol as solvent, room temperature, 24 hours).
| Nucleophile | Structure | Relative Steric Hindrance | Illustrative Yield (%) |
| Ammonia | NH₃ | Low | 85 |
| Ethylamine | CH₃CH₂NH₂ | Moderate | 70 |
| Diethylamine | (CH₃CH₂)₂NH | High | 45 |
| tert-Butylamine | (CH₃)₃CNH₂ | Very High | < 10 |
Illustrative Data: Effect of Diene Substitution on Diels-Alder Reaction Rate
This table presents illustrative relative rate constants for the Diels-Alder reaction of this compound with various dienes, highlighting the impact of steric hindrance.
| Diene | Structure | Key Steric Features | Illustrative Relative Rate (k_rel) |
| 1,3-Butadiene | No significant steric hindrance | 1.00 | |
| Isoprene | Methyl group at C2 (electron-donating, minimal steric effect) | 1.20 | |
| 2,3-Dimethyl-1,3-butadiene | Two methyl groups at C2 and C3 (electron-donating, can increase s-cis population) | 1.50 | |
| 1,4-Dimethyl-1,3-butadiene | Methyl groups at termini (C1 and C4) introduce steric hindrance | 0.60 |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU, 0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.) and the diene (1.2 eq.) in a suitable solvent (e.g., toluene, xylene).
-
Lewis Acid (Optional): If a Lewis acid catalyst is used, add it to the reaction mixture at a low temperature (e.g., 0 °C).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3-Benzoylacrylate and Methyl 3-Benzoylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 3-benzoylacrylate and mthis compound. These α,β-unsaturated ketoesters are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Understanding the nuanced differences in their reactivity is crucial for reaction optimization, yield maximization, and the rational design of synthetic pathways.
Executive Summary
This compound and mthis compound are expected to exhibit broadly similar reactivity profiles due to their shared α,β-unsaturated carbonyl framework. Both are susceptible to nucleophilic attack at the β-carbon in Michael additions and can act as dienophiles in Diels-Alder reactions. However, subtle differences in their reactivity are anticipated, primarily arising from the steric and electronic effects of the ethyl versus the methyl ester group. It is hypothesized that the slightly larger ethyl group may impart greater steric hindrance, potentially leading to moderately slower reaction rates compared to the methyl analogue in certain transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the available data for mthis compound is presented below. The lack of comprehensive data for mthis compound highlights the need for further experimental characterization.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₂H₁₂O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 204.22 g/mol [1] | 190.19 g/mol |
| Boiling Point | 184-185 °C at 25 mmHg[1][2] | Data not readily available |
| Density | 1.112 g/mL at 25 °C[1] | Data not readily available |
| Refractive Index (n₂₀/D) | 1.543[1] | Data not readily available |
| Appearance | Clear yellow liquid[2] | Data not readily available |
Comparative Reactivity Analysis
The reactivity of both ethyl and mthis compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the adjacent benzoyl and ester carbonyl groups.
Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the acrylate system is a key reaction for these substrates. The rate of this reaction is influenced by both the electrophilicity of the β-carbon and steric accessibility.
-
Electronic Effects: The electronic influence of the methyl and ethyl ester groups is very similar, with both exerting an electron-withdrawing inductive effect that enhances the electrophilicity of the β-carbon.
-
Steric Effects: The primary differentiator is the steric bulk of the ester group. The ethyl group is slightly larger than the methyl group, which may lead to a modest decrease in the rate of nucleophilic attack, particularly with bulky nucleophiles. This difference is expected to be more pronounced in reactions proceeding through a sterically congested transition state.
Diels-Alder Reaction
In [4+2] cycloaddition reactions, these compounds act as dienophiles. The reactivity in Diels-Alder reactions is governed by the electronic properties of the dienophile and its ability to adopt the necessary geometry in the transition state. Similar to the Michael addition, the electronic effects of the methyl and ethyl esters are comparable. Any difference in reactivity would likely be subtle and attributable to the steric influence of the ester group on the approach of the diene.
Proposed Experimental Protocols for Reactivity Comparison
To quantitatively assess the relative reactivity of this compound and mthis compound, the following experimental protocols are proposed.
Experiment 1: Comparative Kinetics of the Michael Addition of a Thiol Nucleophile
This experiment aims to determine the second-order rate constants for the Michael addition of a model thiol nucleophile (e.g., benzyl mercaptan) to both acrylates. The reaction progress can be conveniently monitored by ¹H NMR spectroscopy.
Materials:
-
This compound
-
Mthis compound
-
Benzyl mercaptan
-
Triethylamine (catalyst)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare stock solutions of known concentrations of this compound, mthis compound, benzyl mercaptan, and triethylamine in CDCl₃.
-
In an NMR tube, combine the acrylate (either ethyl or mthis compound), benzyl mercaptan, and a catalytic amount of triethylamine at a controlled temperature (e.g., 25 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals corresponding to the disappearance of the vinylic protons of the acrylate and the appearance of the protons of the Michael adduct.
-
Plot the concentration of the reactants versus time and determine the initial reaction rates.
-
Calculate the second-order rate constant for each reaction.
Data Presentation:
| Substrate | Initial Concentration (M) | Rate Constant (k, M⁻¹s⁻¹) |
| This compound | [Specify] | [Experimental Value] |
| Mthis compound | [Specify] | [Experimental Value] |
Experiment 2: Competitive Diels-Alder Reaction with Cyclopentadiene
This experiment will determine the relative reactivity of the two acrylates in a [4+2] cycloaddition reaction with cyclopentadiene.
Materials:
-
This compound
-
Mthis compound
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a reaction vessel, prepare a solution containing equimolar amounts of this compound, mthis compound, and a known amount of the internal standard in dichloromethane.
-
Add a limiting amount of freshly cracked cyclopentadiene to the solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a set period, ensuring it does not go to completion.
-
Quench the reaction by adding an excess of a reactive diene scavenger (e.g., maleic anhydride).
-
Analyze the reaction mixture by GC-MS to determine the relative amounts of the Diels-Alder adducts formed from each acrylate.
-
The ratio of the products will reflect the relative rate constants of the two competing reactions.
Data Presentation:
| Product | Peak Area (GC) | Relative Yield (%) |
| This compound Adduct | [Experimental Value] | [Calculated Value] |
| Mthis compound Adduct | [Experimental Value] | [Calculated Value] |
Visualizations
Michael Addition Workflow
Caption: Workflow for the kinetic analysis of the Michael addition reaction.
Diels-Alder Reaction Logical Flow
Caption: Logical flow for the competitive Diels-Alder reaction experiment.
Conclusion
The selection between this compound and mthis compound for a specific synthetic application will depend on the nuanced requirements of the reaction. While their electronic properties are nearly identical, the minor steric difference between the ethyl and methyl groups could be leveraged to influence reaction rates and, in some cases, stereoselectivity. For reactions where steric hindrance is a critical factor, mthis compound may offer a slight kinetic advantage. Conversely, the ethyl ester may be preferred for reasons of solubility, cost, or availability. The experimental protocols outlined in this guide provide a framework for researchers to quantify these differences and make an informed decision based on empirical data.
References
A Comparative Analysis of Ethyl 3-benzoylacrylate as a Dienophile in Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic systems. The choice of dienophile is critical to the success of this [4+2] cycloaddition, influencing reaction rates, yields, and stereoselectivity. This guide provides a comparative study of Ethyl 3-benzoylacrylate as a dienophile, juxtaposing its performance with established alternatives such as maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate.
This compound, an α,β-unsaturated carbonyl compound, possesses the requisite electronic features for a competent dienophile. The presence of two electron-withdrawing groups, the ethyl ester and the benzoyl group, effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupoccupied Molecular Orbital (HOMO) of a diene. However, a comprehensive analysis of its reactivity profile in comparison to more conventional dienophiles has been lacking. This guide aims to fill that gap by presenting available experimental data and detailed protocols to inform synthetic strategy.
Comparative Performance of Dienophiles
To provide a clear comparison, the performance of this compound and its alternatives in the Diels-Alder reaction with a common diene, cyclopentadiene, is summarized below. Cyclopentadiene is a highly reactive diene as it is locked in the necessary s-cis conformation, making it an excellent benchmark for assessing dienophile reactivity.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Cyclopentadiene | Toluene, 80 °C, 6 h | ~75% (endo + exo) | 70:30 | [Hypothetical Data] |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, rt, 5 min | High | Predominantly Endo | [1][2] |
| N-Phenylmaleimide | 1,3-Cyclohexadiene | Ethyl acetate, reflux, 2.5 h | 91% | Predominantly Endo | [3] |
| Dimethyl Acetylenedicarboxylate | Cyclopentadiene | Water, rt, 10 min | 89% | N/A | [4] |
Analysis of Dienophile Reactivity and Selectivity
This compound: The benzoyl and ethyl ester groups both contribute to the electron-deficient nature of the double bond. The steric bulk of the benzoyl group may influence the endo/exo selectivity, potentially leading to a slightly lower endo preference compared to less hindered dienophiles. The regioselectivity in reactions with unsymmetrical dienes is expected to be governed by the electronic directing effects of both carbonyl groups.
Maleic Anhydride: As a cyclic and highly symmetric dienophile with two strong electron-withdrawing carbonyl groups, maleic anhydride is exceptionally reactive.[5] It typically exhibits high endo selectivity in Diels-Alder reactions, a preference often explained by secondary orbital interactions in the transition state.[6][7]
N-Phenylmaleimide: Similar to maleic anhydride, N-phenylmaleimide is a reactive dienophile. The phenyl substituent can influence solubility and may have subtle electronic effects on the reaction. It also generally shows a high preference for the endo adduct.
Dimethyl Acetylenedicarboxylate (DMAD): As an acetylenic dienophile, DMAD leads to the formation of a cyclohexadiene ring, which can be advantageous for subsequent transformations. The reaction with DMAD is typically fast due to the high activation of the triple bond by the two ester groups. Stereoselectivity (endo/exo) is not a factor in the initial cycloaddition with symmetrical dienes.
The Role of Lewis Acid Catalysis
The reactivity and selectivity of Diels-Alder reactions, particularly with moderately activated dienophiles like this compound, can often be significantly enhanced by the use of Lewis acid catalysts.[8][9] Lewis acids coordinate to the carbonyl oxygen of the dienophile, further lowering the LUMO energy and increasing the dienophile's reactivity. This can lead to higher yields, faster reaction times, and often, increased endo selectivity.[10] For this compound, a Lewis acid would preferentially coordinate to the more basic benzoyl carbonyl oxygen, which could also influence regioselectivity in reactions with unsymmetrical dienes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the Diels-Alder reaction of cyclopentadiene with maleic anhydride and N-phenylmaleimide.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[1][2]
Materials:
-
Maleic anhydride (1.0 g, 10.2 mmol)
-
Ethyl acetate (8 mL)
-
Hexane (8 mL)
-
Cyclopentadiene (freshly cracked, 0.8 mL, ~9.7 mmol)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate with gentle warming.
-
Add hexane to the solution and then cool the mixture in an ice bath.
-
To the cooled solution, add freshly cracked cyclopentadiene.
-
Swirl the mixture. The product will begin to crystallize.
-
Heat the mixture gently to redissolve the product, then allow it to cool slowly to room temperature and finally in an ice bath to complete recrystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.
Diels-Alder Reaction of 1,3-Cyclohexadiene with N-Phenylmaleimide[3]
Materials:
-
1,3-Cyclohexadiene
-
N-Phenylmaleimide
-
Ethyl acetate
Procedure:
-
Dissolve N-phenylmaleimide in ethyl acetate in a round-bottom flask equipped with a reflux condenser.
-
Add 1,3-cyclohexadiene to the solution.
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
Allow the solution to cool to room temperature. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethyl acetate.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow of a Diels-Alder reaction and the factors influencing the endo/exo selectivity.
Conclusion
This compound presents itself as a viable, albeit moderately reactive, dienophile for Diels-Alder reactions. Its reactivity is expected to be lower than that of highly activated dienophiles like maleic anhydride but can be significantly enhanced with Lewis acid catalysis. The presence of the benzoyl group offers potential for interesting regiochemical outcomes and provides a handle for further synthetic modifications. While more quantitative experimental data is needed for a definitive comparison, the principles outlined in this guide, along with the provided protocols for related reactions, offer a solid foundation for researchers looking to employ this compound in their synthetic endeavors. The choice of dienophile will ultimately depend on the specific target molecule, desired stereochemistry, and reaction conditions.
References
- 1. On the origin of the endo/exo selectivity in Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. sciforum.net [sciforum.net]
- 5. Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic validation (1H NMR, 13C NMR) of pyrazoles synthesized from Ethyl 3-benzoylacrylate.
This guide provides a comprehensive overview of the synthesis of pyrazoles from ethyl 3-benzoylacrylate, with a focus on their spectroscopic validation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR). It includes detailed experimental protocols, comparative data, and a discussion of alternative synthetic pathways, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1] The biological activity of pyrazole derivatives necessitates robust and unambiguous methods for their synthesis and structural confirmation. NMR spectroscopy is the definitive tool for validating the successful synthesis and elucidating the precise structure of these molecules. This guide focuses on the synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, a common derivative synthesized from this compound, and its detailed spectroscopic characterization.
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
The primary synthetic route involves the cyclocondensation reaction of an α,β-unsaturated ketoester, this compound, with a hydrazine source. A common and effective alternative is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound. Both pathways yield the desired pyrazole core.
Primary Synthesis: From this compound
While direct synthesis from this compound is feasible, a more common and well-documented laboratory synthesis involves the reaction of a related 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, with hydrazine hydrate.[2][3] This intermediate is readily accessible from the reaction of diethyl oxalate and acetophenone.[2]
Alternative Synthesis: From a 1,3-Dicarbonyl Compound
A prevalent method for synthesizing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves the reaction of a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate with hydrazine hydrate in the presence of glacial acetic acid.[2][3]
Experimental Protocol (General Procedure) A suspension of a substituted ethyl-2,4-dioxo-4-phenylbutanoate (1.0 mmol) and hydrazine hydrate (1.0 mmol) is prepared in glacial acetic acid (10 mL).[2][3] The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the solvent is often evaporated under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization from a suitable solvent like ethanol, to yield the final pyrazole derivative.[2][4]
Spectroscopic Validation: ¹H and ¹³C NMR Data
Structural confirmation of the synthesized pyrazole is unequivocally achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts, multiplicities, and coupling constants provide a detailed map of the molecule's atomic connectivity.
The data presented below corresponds to Ethyl 5-phenyl-1H-pyrazole-3-carboxylate , the expected product.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| CH₃ (Ethyl) | 1.22 | t, J = 7.2 |
| CH₂ (Ethyl) | 4.20 | q, J = 7.2 |
| H-4 (Pyrazole) | 6.99 | s |
| Ar-H (meta, para) | 7.31 - 7.43 | m |
| Ar-H (ortho) | 7.71 | dd, J = 8.0, 1.6 |
| N-H (Pyrazole) | 13.05 | bs |
| Data sourced from reference[5]. |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm |
| CH₃ (Ethyl) | 13.8 |
| CH₂ (Ethyl) | 60.7 |
| C-4 (Pyrazole) | 104.7 |
| C-Ar (ortho) | 125.5 |
| C-Ar (para) | 128.3 |
| C-Ar (meta) | 128.7 |
| C-Ar (ipso) | 129.6 |
| C-3 (Pyrazole) | 141.3 |
| C-5 (Pyrazole) | 146.5 |
| C=O (Ester) | 161.2 |
| Data sourced from reference[5]. |
Interpretation of Spectra:
-
¹H NMR : The characteristic singlet for the pyrazole ring proton (H-4) appears around 6.99 ppm.[5] The ethyl ester group is confirmed by the triplet-quartet pattern at ~1.22 and ~4.20 ppm, respectively.[5] Aromatic protons resonate in the expected downfield region of 7.31-7.71 ppm.[5] The broad singlet for the N-H proton at 13.05 ppm is also a key indicator of the N-unsubstituted pyrazole ring.[5]
-
¹³C NMR : The spectrum shows distinct signals for the ethyl group carbons (13.8 and 60.7 ppm) and the ester carbonyl at 161.2 ppm.[5] The three carbons of the pyrazole ring are observed at 104.7 (C-4), 141.3 (C-3), and 146.5 (C-5) ppm, consistent with the proposed structure.[5] Aromatic carbons appear in the 125-130 ppm range.[5]
Comparison of Synthetic Routes
Choosing a synthetic pathway often depends on the availability of starting materials, desired yield, and reaction conditions.
| Feature | Synthesis from 1,3-Dicarbonyl | Synthesis from α,β-Unsaturated Ester |
| Precursor | Ethyl 2,4-dioxo-4-phenylbutanoate | This compound |
| Key Reaction | Knorr Pyrazole Synthesis (Cyclocondensation) | Michael Addition followed by Cyclization |
| Common Reagents | Hydrazine hydrate, Glacial Acetic Acid[2] | Hydrazine hydrate, Ethanol |
| Advantages | High yields, well-established, versatile for various substitutions.[2] | Potentially fewer steps if the acrylate is readily available. |
| Considerations | The 1,3-dicarbonyl precursor may require separate synthesis.[2] | Can sometimes lead to mixtures of pyrazole and pyrazoline by-products. |
Experimental and Validation Workflow
The logical flow from starting materials to a validated final product is crucial in chemical synthesis. The following diagram illustrates this workflow.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Navigating the Analysis of Ethyl 3-benzoylacrylate Reaction Mixtures: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of compounds like Ethyl 3-benzoylacrylate, selecting the appropriate analytical technique is paramount for monitoring reaction progress, identifying byproducts, and ensuring product purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing this α,β-unsaturated ketoester, complete with detailed experimental protocols and comparative data.
This compound, a key intermediate in various organic syntheses, possesses chemical properties that make it amenable to analysis by both HPLC and GC-MS.[1][2] However, the choice between these two powerful techniques depends on the specific analytical goals, the nature of the reaction mixture, and the desired level of sensitivity and selectivity.[3][4]
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[5][6] | Requires compounds to be volatile and thermally stable.[4][5] |
| Sample Polarity | Versatile for a wide range of polarities.[4] | Generally more suitable for non-polar to moderately polar compounds. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[5] | Primarily uses a Mass Spectrometer for identification and quantification.[5] |
| Sensitivity | Good sensitivity, depending on the detector. | Typically offers higher sensitivity, especially for trace analysis.[3] |
| Identification | Retention time provides initial identification; MS detector provides mass information. | Mass spectral data provides high-confidence compound identification.[6] |
| Typical Run Time | 10-60 minutes.[5] | A few minutes to over an hour, depending on the complexity of the mixture.[5] |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a robust and versatile technique for the analysis of a wide array of organic compounds, including those that are non-volatile or prone to degradation at high temperatures.[5][6] Given that this compound possesses a strong chromophore (the benzoyl group), UV detection is a highly effective and common choice for HPLC analysis.
Hypothetical HPLC Experimental Protocol
A reversed-phase HPLC method would be the most common starting point for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., acetonitrile or methanol) to a suitable concentration (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is often effective. For example:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the λmax of this compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Expected Performance Data (Hypothetical)
| Parameter | Expected Value |
| Retention Time | 5 - 15 minutes (depending on exact gradient) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Confident Identification
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4][7] With a boiling point of 184-185°C at 25 mmHg, this compound is sufficiently volatile for GC analysis.[1][2] The mass spectrometer provides detailed structural information, allowing for confident identification of the target compound and any volatile byproducts.
Hypothetical GC-MS Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Expected Performance Data (Hypothetical)
| Parameter | Expected Value |
| Retention Time | 10 - 20 minutes |
| Limit of Detection (LOD) | 0.01 - 0.1 ng on column |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng on column |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of a reaction mixture containing this compound using both HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS analysis of this compound.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are highly capable techniques for the analysis of reaction mixtures containing this compound.
-
Choose HPLC for its versatility, especially when dealing with complex mixtures containing non-volatile starting materials, reagents, or thermally sensitive byproducts.[5][6] It is an excellent choice for routine purity checks and quantification.
-
Choose GC-MS when high sensitivity is required for detecting trace impurities or when confident identification of volatile byproducts is critical.[3][6] The rich information from the mass spectrum is invaluable for structural elucidation.
Ultimately, for comprehensive characterization of a reaction, employing both techniques can be highly beneficial. HPLC can provide a quantitative overview of the major non-volatile components, while GC-MS can offer detailed insights into the volatile profile of the reaction mixture.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. amptechfl.com [amptechfl.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. smithers.com [smithers.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. d-nb.info [d-nb.info]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Ethyl 3-Benzoylacrylate Derivatives: A Comparative Guide to Their Biological Activity
Researchers and drug development professionals are increasingly turning to Ethyl 3-benzoylacrylate as a versatile starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of the biological activities of these newly synthesized compounds, primarily focusing on their anticancer and antimicrobial properties, supported by experimental data from recent studies. Through a detailed examination of their performance against established alternatives, this report aims to highlight promising avenues for future drug discovery.
This compound, with its reactive α,β-unsaturated carbonyl system, serves as a key building block for a variety of heterocyclic scaffolds, including pyrimidines, pyridazinones, and pyrazoles. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide will delve into the biological screening of these novel derivatives, presenting a comparative analysis of their efficacy.
Comparative Analysis of Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Several studies have investigated the cytotoxic effects of compounds synthesized from precursors structurally related to this compound against various cancer cell lines. A common method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound, representing the concentration at which it inhibits 50% of the biological activity (e.g., cancer cell growth). Lower IC50 values indicate higher potency.
Below is a summary of the anticancer activity of representative novel compounds compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound Class | Novel Compound Example | Cancer Cell Line | IC50 of Novel Compound (µM) | IC50 of Doxorubicin (µM) |
| Pyridazinone Derivative | Substituted Phenylpiperazinyl Pyridazinone | AGS (Gastric Adenocarcinoma) | ~10-50 (Significant reduction in cell viability at these concentrations) | ~10 (Significant reduction in cell viability) |
| Acrylate Derivative | (Z)-propyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate | Not Specified | Potent Activity Reported | Not Directly Compared |
| Ethyl Cyanoacrylate Derivative | Cinnamyl Analogue 3i | HT-29 (Colorectal Adenocarcinoma) | Potent Activity Reported | Positive Control |
| Ethyl Cyanoacrylate Derivative | Cinnamyl Analogue 3i | HepG2 (Hepatocellular Carcinoma) | Potent Activity Reported | Positive Control |
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds derived from this compound precursors have shown promise in this area. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table compares the antimicrobial activity of novel pyrimidine derivatives with standard antibiotics.
| Compound Class | Novel Compound Example | Bacterial Strain | MIC of Novel Compound (µg/mL) | MIC of Standard Antibiotic (µg/mL) | Standard Antibiotic |
| Pyrimidine Derivative | Substituted Pyrimidine-2(1H)-thione | Staphylococcus aureus (Gram-positive) | High Activity Reported | Not Specified | Not Specified |
| Pyrimidine Derivative | Substituted Pyrimidine-2(1H)-thione | Escherichia coli (Gram-negative) | High Activity Reported | Not Specified | Not Specified |
| Pyridazinone Derivative | Compound 10h | Staphylococcus aureus | 16 | Not Directly Compared | Not Specified |
| Pyridazinone Derivative | Compound 8g | Candida albicans (Fungus) | 16 | Not Directly Compared | Not Specified |
Note: The data is compiled from various studies. A direct comparison under the same experimental setup is crucial for a conclusive assessment of relative potency.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cells (e.g., AGS, HT-29, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5% to avoid toxicity). A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing Synthesis and Biological Pathways
To better understand the context of these novel compounds, the following diagrams illustrate a general synthesis workflow and a relevant biological signaling pathway.
References
In-Silico and Docking Studies of Ethyl 3-Benzoylacrylate Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico and molecular docking performance of ethyl 3-benzoylacrylate derivatives and their close analogs. By presenting experimental data from key studies, this guide aims to inform the rational design of novel therapeutic agents.
This compound and its derivatives, which belong to the chalcone family of compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer and antimicrobial properties. In-silico techniques, particularly molecular docking, are pivotal in understanding the structure-activity relationships of these compounds and predicting their interactions with biological targets at a molecular level. This computational approach accelerates the drug discovery process by identifying promising candidates for further experimental validation.
Comparative Analysis of Anticancer Potential
A noteworthy study investigated a series of ethyl 2-cyano-3-phenylacrylate derivatives, close structural analogs of this compound, for their anticancer potential through in-silico methods.[1] The researchers performed molecular docking studies of these compounds against three key human cancer protein targets: Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Farnesyl Diphosphate Synthase (FPPS).[1] The binding energies from these docking simulations provide a quantitative measure of the binding affinity of each derivative to the active site of the target proteins.
Data Presentation: Docking Scores of Ethyl 2-Cyano-3-phenylacrylate Derivatives
The following table summarizes the binding energy scores (in kcal/mol) of various ethyl 2-cyano-3-phenylacrylate derivatives against the HER2, EGFR, and FPPS cancer targets. A more negative binding energy indicates a stronger predicted interaction between the compound and the protein.
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) vs. HER2 | Binding Energy (kcal/mol) vs. EGFR | Binding Energy (kcal/mol) vs. FPPS |
| 4 | Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | -8.5 | -7.9 | -8.2 |
| 5 | Ethyl 2-cyano-3-(4-(octyloxy)phenyl)acrylate | -8.9 | -8.3 | -8.6 |
| 6 | Ethyl 2-cyano-3-(4-(decyloxy)phenyl)acrylate | -9.2 | -8.7 | -9.0 |
Data sourced from a comprehensive in-silico study on ethyl 2-cyano-3-phenylacrylate derivatives.[1]
Insights into Antimicrobial Activity
In addition to their anticancer potential, derivatives of ethyl acrylate have been explored for their antimicrobial properties. A study on ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate demonstrated its potential as an antibacterial agent through molecular docking analysis against key bacterial proteins.[2] The study revealed favorable binding of the compound to Bacillus subtilis laccase and E. coli DNA gyrase B, suggesting a possible mechanism of its antibacterial action.[2] While a direct comparative table for a series of these specific derivatives is not available in the cited literature, this study highlights the potential of this chemical scaffold in the development of new antimicrobial drugs.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental protocols for the key in-silico experiments are provided below.
Molecular Docking Protocol
The following protocol outlines the steps for performing molecular docking simulations with this compound derivatives, based on established methodologies for similar compounds.[1]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field to obtain stable, low-energy conformations.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., HER2, PDB ID: 3RCD) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding affinities (docking scores).
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the most favorable (i.e., most negative) binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed.[1]
Visualization of a Key Signaling Pathway
The anticancer activity of chalcone derivatives, including this compound analogs, is often attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of this compound Derivatives.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming the Stereochemistry of Diels-Alder Adducts: A Comparative Guide for Ethyl 3-Benzoylacrylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with a high degree of stereocontrol. When employing dienophiles such as ethyl 3-benzoylacrylate, the formation of endo and exo diastereomers is a critical consideration that dictates the three-dimensional structure and, consequently, the biological activity of the resulting adducts. This guide provides a comparative overview of the primary analytical techniques used to unequivocally determine the stereochemistry of these adducts, supported by experimental data from analogous systems and detailed procedural outlines.
Spectroscopic and Crystallographic Approaches to Stereochemical Assignment
The definitive confirmation of stereochemistry in Diels-Alder adducts relies on a combination of spectroscopic and, when possible, crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful and commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most readily accessible method for determining the relative stereochemistry of Diels-Alder adducts in solution. One-dimensional (¹H NMR) and two-dimensional (e.g., NOESY, COSY, HSQC, HMBC) experiments provide a wealth of structural information.
The key to distinguishing between endo and exo isomers using ¹H NMR lies in the analysis of proton-proton coupling constants (J-values) and through-space Nuclear Overhauser Effects (NOEs). The Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to their coupling constant, is particularly useful. In the rigid bicyclic systems formed from reactions with cyclic dienes like cyclopentadiene, the dihedral angles between protons on the newly formed stereocenters are significantly different for the endo and exo isomers, leading to distinct and predictable differences in their coupling constants.[1]
Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal spatial proximities between protons. For an endo adduct, NOEs are expected between the protons of the dienophile substituent and the inner protons of the diene-derived bridge, whereas such correlations are absent in the exo isomer.[2]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous determination of molecular structure, including absolute stereochemistry if a suitable heavy atom is present. This technique generates a three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, thereby offering definitive proof of the endo or exo configuration. While powerful, this method is contingent on the ability to grow high-quality single crystals of the Diels-Alder adduct.
Comparative Analysis of Stereochemical Outcomes
Table 1: Comparison of Analytical Methods for Stereochemical Determination
| Method | Principle | Advantages | Limitations |
| ¹H NMR (Coupling Constants) | Based on the Karplus relationship, the dihedral angle between vicinal protons correlates with the magnitude of the J-coupling constant. | Rapid, non-destructive, provides information in solution. | Requires analysis of complex splitting patterns, may be ambiguous in flexible systems. |
| 2D NOESY NMR | Detects through-space interactions between protons that are close to each other (typically < 5 Å). | Provides direct evidence of spatial proximity, excellent for distinguishing endo/exo isomers. | Can be time-consuming, requires specialized instrumentation and expertise. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms. | Provides unambiguous, definitive structural information. | Requires the growth of high-quality single crystals, which can be challenging. |
| Chemical Derivatization | Conversion of the adduct to a known compound or a derivative that is more easily analyzed by other methods. | Can simplify complex spectra, may aid in crystallization. | Requires additional synthetic steps, may introduce artifacts. |
Experimental Protocols
Below are generalized protocols for conducting a Diels-Alder reaction with an α,β-unsaturated ketone and subsequent analysis to determine the stereochemistry of the adducts.
General Procedure for the Diels-Alder Reaction of an α,β-Unsaturated Ketone with Cyclopentadiene
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via fractional distillation. The receiver flask should be cooled in an ice bath to prevent re-dimerization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Addition of Diene: Cool the solution of the dienophile to 0 °C in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the endo and exo isomers.
Protocol for NMR Analysis of Stereochemistry
-
Sample Preparation: Prepare separate NMR samples of the purified endo and exo isomers in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a standard ¹H NMR spectrum for each isomer. Carefully analyze the chemical shifts and coupling constants of the protons on the bicyclic ring system.
-
2D NOESY Analysis: For at least one of the isomers (preferably the major one), acquire a 2D NOESY spectrum. Process the data and look for key cross-peaks that indicate through-space correlations between the substituent protons and the bridgehead or bridge protons of the norbornene skeleton.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for confirming the stereochemistry of Diels-Alder adducts and the logical relationship between the analytical methods.
References
Quantitative analysis of reaction kinetics using Ethyl 3-benzoylacrylate.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate Michael acceptor is a critical decision that profoundly influences reaction kinetics, product yields, and overall efficiency. Ethyl 3-benzoylacrylate, an α,β-unsaturated carbonyl compound, presents itself as a versatile intermediate. This guide provides an objective comparison of its reaction kinetics with alternative Michael acceptors, supported by established chemical principles and experimental data for related compounds. Due to a lack of direct head-to-head kinetic studies in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to conduct their own quantitative analyses.
Performance Comparison of Michael Acceptors
The reactivity of a Michael acceptor is primarily governed by the electrophilicity of the β-carbon, which is influenced by the nature of the electron-withdrawing groups attached to the carbon-carbon double bond. In this compound, the presence of both a benzoyl and an ethoxycarbonyl group significantly activates the double bond towards nucleophilic attack.
To provide a quantitative perspective, the following table summarizes the overall reaction rate coefficients (koverall) for the base-catalyzed thiol-Michael addition of various Michael acceptors with thiols, as reported in the literature. While specific data for this compound is not available, its reactivity is expected to be comparable to or greater than that of other acrylates due to the additional electron-withdrawing benzoyl group.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | koverall (s⁻¹) | Reference |
| N-propylmaleimide (PMI) | Hexanethiol (HT) | TMG | EGDE | 6.2 | [1] |
| Ethyl Vinyl Sulfone (EVS) | Hexanethiol (HT) | TMG | EGDE | ~4.5 | [1] |
| Diethyl Fumarate (DEF) | Hexanethiol (HT) | TMG | EGDE | 3.8 | [1] |
| Diethyl Maleate (DEM) | Hexanethiol (HT) | TMG | EGDE | ~1.0 | [1] |
| Butyl Acrylate (BA) | Hexanethiol (HT) | TMG | EGDE | 0.5 | [1] |
| This compound | Thiol/Amine | Base/Nucleophile | Various | Not Reported |
TMG: Tetramethylguanidine, EGDE: Ethylene glycol diethyl ether
The data clearly indicates that maleimides and vinyl sulfones are generally more reactive than simple acrylates.[1] The trans-isomer (fumarate) exhibits significantly higher reactivity than the cis-isomer (maleate), likely due to reduced steric hindrance.[1] Based on its structure, this compound is anticipated to have a reactivity that is at least comparable to, and likely greater than, butyl acrylate. The additional benzoyl group should further enhance the electrophilicity of the β-carbon.
Reaction Pathways and Experimental Workflow
To understand the kinetics of this compound, it is essential to visualize the underlying reaction mechanism and the experimental approach to its quantification.
The quantitative analysis of the reaction kinetics can be achieved through a systematic experimental workflow.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with other Michael acceptors, the following detailed experimental protocols are provided.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time by tracking the disappearance of reactant signals and the appearance of product signals.
Materials:
-
This compound
-
Alternative Michael acceptor (e.g., Ethyl acrylate, N-propylmaleimide)
-
Nucleophile (e.g., Benzyl mercaptan, Benzylamine)
-
Base catalyst (e.g., Triethylamine, DBU)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the nucleophile in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before the addition of the catalyst to serve as the t=0 reference.
-
Reaction Initiation: Add a known amount of the catalyst to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.[2] The duration of the intervals should be adjusted based on the expected reaction rate.
-
Data Processing: Process the spectra (phasing, baseline correction).
-
Quantification: Integrate the characteristic signals of the reactants and products in each spectrum. The concentration of each species at a given time can be calculated relative to an internal standard or by assuming the total concentration of reactants and products is constant.
-
Kinetic Analysis: Plot the concentration of the reactants versus time. From this data, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Comparison: Repeat the experiment under identical conditions using an alternative Michael acceptor to obtain its kinetic parameters for a direct comparison.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the components of a reaction mixture, making it ideal for monitoring reaction progress.
Materials:
-
This compound
-
Alternative Michael acceptor
-
Nucleophile
-
Base catalyst
-
Reaction solvent (e.g., Acetonitrile, THF)
-
Quenching agent (e.g., a weak acid to neutralize the base catalyst)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., Acetonitrile/water mixture)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the reaction solvent, this compound, and the nucleophile.
-
Reaction Initiation: Add the catalyst to initiate the reaction and start a timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.[3]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.[3] This stops the reaction at a specific time point.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify and integrate the peaks corresponding to the reactants and products. Create a calibration curve for each compound to convert peak area to concentration.
-
Kinetic Analysis: Plot the concentration of the reactants as a function of time and determine the rate law and rate constant.
-
Comparison: Perform the same procedure with an alternative Michael acceptor for a comparative kinetic study.
Conclusion
While direct quantitative kinetic data for this compound in Michael addition reactions is not extensively reported, its chemical structure suggests a high level of reactivity. The dual electron-withdrawing nature of the benzoyl and ethoxycarbonyl groups should render the β-carbon highly electrophilic, making it a potent Michael acceptor. For researchers and professionals in drug development, the provided experimental protocols offer a clear pathway to quantitatively assess the performance of this compound in comparison to other alternatives, enabling informed decisions in the design and optimization of synthetic routes. The choice of Michael acceptor will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, the nature of the nucleophile, and the overall synthetic strategy.
References
Comparison of different catalytic systems for reactions with Ethyl 3-benzoylacrylate.
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-benzoylacrylate is a versatile α,β-unsaturated carbonyl compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactive nature makes it an excellent substrate for a variety of catalytic transformations, particularly conjugate addition reactions (Michael additions). The choice of catalytic system is crucial for achieving high yields, selectivities, and, in the case of asymmetric synthesis, high enantiopurity of the products. This guide provides a comparative overview of different catalytic systems employed in reactions with this compound, supported by available experimental data.
Performance of Catalytic Systems
The efficiency of a catalytic system in reactions involving this compound is highly dependent on the catalyst type, the nucleophile, and the reaction conditions. Below is a summary of quantitative data from different catalytic approaches.
| Catalyst System | Catalyst | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst | Chiral Guanidine | Dithranol | N/A | N/A | N/A | N/A | N/A | N/A |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | - (Reduction) | Whole Cells | Growth Medium | N/A | 1 | 95 | >99 |
N/A: Data not available in the searched literature.
Detailed Experimental Protocols
Biocatalytic Reduction of Ethyl 3-Benzoylacetate using Baker's Yeast
This protocol describes the asymmetric reduction of the keto group in a related compound, ethyl benzoylacetate, to the corresponding alcohol, (S)-ethyl 3-hydroxy-3-phenylpropionate, using whole cells of Saccharomyces cerevisiae. While this is not a conjugate addition to this compound, it demonstrates the utility of biocatalysts in transforming similar substrates with high enantioselectivity.
Materials:
-
Ethyl benzoylacetate
-
Saccharomyces cerevisiae (industrial baker's yeast strain)
-
Growth medium (e.g., malt extract medium)
-
Glucose dehydrogenase (GDH) from Bacillus subtilis (for co-expression)
Procedure:
-
Cultivate the Saccharomyces cerevisiae strain in the appropriate growth medium to obtain the desired cell density.
-
For whole-cell biocatalysis, co-express the carbonyl reductase from the yeast with a glucose dehydrogenase for cofactor regeneration.
-
To a suspension of the yeast cells in a suitable buffer, add the substrate, ethyl benzoylacetate (e.g., up to 150 mM).
-
The reaction is stirred at a controlled temperature for a specified time (e.g., 1 hour).
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, the product is extracted from the reaction mixture using an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purify the product by column chromatography to obtain (S)-ethyl 3-hydroxy-3-phenylpropionate.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Reaction Pathways and Workflows
General Workflow for a Catalytic Michael Addition
The following diagram illustrates a typical workflow for a catalytic Michael addition reaction involving this compound.
Caption: General workflow for a catalytic Michael addition reaction.
Proposed Catalytic Cycles
Different catalytic systems operate through distinct mechanisms. Below are simplified representations of proposed catalytic cycles for organocatalytic and metal-catalyzed Michael additions.
Caption: Simplified catalytic cycles for Michael additions.
Discussion and Comparison
The available data, although limited for direct comparison with this compound as the substrate, highlights the potential of different catalytic strategies.
Organocatalysis: The mention of an enantioselective guanidine-catalyzed Michael addition of dithranol to this compound suggests that organocatalysis is a viable approach for achieving asymmetric transformations with this substrate.[2] Guanidine and its derivatives are strong Brønsted bases and can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity. Other common organocatalysts for Michael additions include proline and its derivatives, thioureas, and chiral phosphines. These catalysts are often advantageous due to their metal-free nature, lower toxicity, and stability to air and moisture.
Biocatalysis: The successful asymmetric reduction of a related substrate using baker's yeast demonstrates the power of biocatalysts in producing highly enantiopure compounds.[1] Enzymes, such as reductases, lipases, and lyases, can catalyze a wide range of reactions with exceptional selectivity under mild conditions. For this compound, enzyme-catalyzed conjugate additions could be a promising green alternative to traditional chemical methods, although specific examples are yet to be widely reported in the literature.
Metal Catalysis: While specific data for this compound is scarce in the initial findings, metal catalysis is a well-established and powerful tool for Michael additions. A wide variety of metals, including copper, rhodium, palladium, and nickel, in combination with chiral ligands, have been successfully employed for the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds. These systems often exhibit high catalytic activity and can be tuned for specific substrates and nucleophiles by modifying the ligand structure.
Conclusion
The choice of a catalytic system for reactions with this compound will depend on the specific transformation desired (e.g., conjugate addition, reduction), the desired outcome (e.g., high yield, high enantioselectivity), and practical considerations such as cost, scalability, and environmental impact. While direct comparative studies on this specific substrate are not abundant in the literature, the principles and successes observed with related compounds and different catalytic platforms provide a strong foundation for further research and development. Organocatalysis and biocatalysis represent promising avenues for the development of green and highly selective transformations of this compound, while metal catalysis remains a powerful and versatile tool for a broad range of applications. Further experimental work is needed to directly compare the performance of these different catalytic systems for various reactions involving this important synthetic intermediate.
References
Cross-reactivity and selectivity studies of Ethyl 3-benzoylacrylate in complex reaction mixtures.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethyl 3-benzoylacrylate, a compound with potential applications in complex reaction mixtures owing to its reactive nature. Due to the limited availability of direct experimental data on its cross-reactivity and selectivity, this document focuses on the underlying chemical principles of its reactivity, inferred performance based on structurally similar compounds, a comparison with well-characterized alternative covalent modifiers, and detailed experimental protocols to enable its thorough investigation.
Introduction to this compound: A Michael Acceptor
This compound is an α,β-unsaturated carbonyl compound. This structural motif makes it a "Michael acceptor," meaning its β-carbon is electrophilic and susceptible to nucleophilic attack. In biological systems, this reactivity is primarily with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH), as well as amine groups in lysine residues or N-termini of proteins. This covalent modification is the basis for its potential biological activity but also the source of potential cross-reactivity and off-target effects.
The general mechanism for this interaction, known as a Michael addition, is a key determinant of the compound's selectivity and cross-reactivity profile.
Figure 1. Michael addition reaction of this compound.
Performance Comparison: Inferences and Alternatives
In the absence of specific data for this compound, we present a comparison with alternative covalent modifiers ("warheads") that have been more extensively characterized. This allows for a benchmark against which this compound could be evaluated.
Table 1: Comparison of Covalent Warheads
| Warhead Class | Example Compound | Key Selectivity Features | Common Off-Targets |
| α,β-Unsaturated Ester | This compound (Inferred) | Likely reactive with accessible, nucleophilic cysteines. Selectivity will be governed by the binding affinity of the whole molecule to specific proteins. | Glutathione, highly reactive surface cysteines on abundant proteins. |
| Acrylamide | Ibrutinib | Widely used in targeted covalent inhibitors. Reactivity can be tuned by substitution. Generally targets cysteines.[5] | Off-target kinases and other cysteine-containing proteins, depending on the scaffold.[5] |
| α-Chloroacetamide | N/A | More reactive than acrylamides, potentially leading to lower selectivity. | Broader reactivity with cysteines and other nucleophiles. |
| Vinyl Sulfone | N/A | Generally more reactive than acrylamides. Can be designed for reversible or irreversible binding. | Can exhibit broad reactivity if not incorporated into a highly selective scaffold. |
| Nitrile | Saxagliptin | Mildly electrophilic, often used for reversible covalent inhibition of serine proteases.[6] | High degree of selectivity can be achieved due to lower intrinsic reactivity.[6] |
Experimental Protocols for Determining Selectivity
To address the current data gap, researchers can employ several well-established techniques to profile the cross-reactivity and selectivity of this compound. Below are detailed methodologies for key experiments.
ABPP is a powerful chemoproteomic strategy to identify the protein targets of a reactive compound in a complex proteome. A competitive ABPP experiment would reveal which proteins this compound interacts with.
Protocol: Competitive ABPP for this compound
-
Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions.
-
Inhibitor Incubation: Treat the proteome with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to the proteome samples. This probe will label cysteines that have not been modified by this compound.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Wash extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: A decrease in the signal for a particular protein in the this compound-treated samples compared to the control indicates it as a potential target.
Figure 2. Experimental workflow for competitive ABPP.
CETSA is a method to assess target engagement in living cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding. Covalent modification by this compound is expected to stabilize its target proteins.
Protocol: CETSA for this compound
-
Cell Treatment: Treat intact cells with this compound at various concentrations (and a vehicle control).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thawing) and centrifuge to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of a specific protein of interest remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Figure 3. Logical workflow of a CETSA experiment.
Conclusion and Future Directions
This compound, as a Michael acceptor, possesses inherent reactivity that makes it a candidate for applications requiring covalent interactions. However, this same reactivity necessitates a thorough evaluation of its cross-reactivity and selectivity to understand its potential for off-target effects. While direct experimental data is currently lacking, the principles of Michael acceptor chemistry and data from related compounds suggest a propensity to react with cellular nucleophiles, particularly cysteine thiols.
For researchers and drug development professionals considering the use of this compound, it is imperative to perform rigorous selectivity profiling. The experimental protocols for competitive ABPP and CETSA outlined in this guide provide a clear roadmap for generating the necessary data. By comparing the results of such studies with the known profiles of established covalent modifiers, a comprehensive understanding of the selectivity of this compound can be achieved. This will enable an informed decision on its suitability for specific applications in complex biological systems.
References
- 1. Rates of ethyl acrylate binding to glutathione and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refubium - Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione [refubium.fu-berlin.de]
- 4. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-benzoylacrylate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Ethyl 3-benzoylacrylate must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is classified as a hazardous chemical that is harmful if swallowed and toxic in contact with skin.[1] It can cause serious skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects, making its proper disposal a critical responsibility.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eye/Face Protection | Use tightly fitting safety goggles or a face shield.[3] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Use only under a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and properly labeled hazardous waste container. The container should be leak-proof and kept tightly sealed.[1][2][4]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]
-
Do not flush spilled material into surface water or the sanitary sewer system.[2]
3. Container Management:
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2][3] Keep the container tightly closed.[2][3]
4. Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste.
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[3][5]
Hazard Summary for this compound
For quick reference, the key hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects.[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-benzoylacrylate
For Immediate Reference: Essential Safety and Handling Protocols for Ethyl 3-benzoylacrylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Some findings also indicate it may cause an allergic skin reaction, is harmful if swallowed, and can be toxic in contact with the skin.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity | H335: May cause respiratory irritation[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2][3][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | H311 / H312: Toxic / Harmful in contact with skin[2] |
| Hazardous to the aquatic environment | H401 / H410 / H411: Toxic to aquatic life / Very toxic to aquatic life with long lasting effects[2][4] |
| Germ cell mutagenicity | H341: Suspected of causing genetic defects[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Always use a face shield in addition to goggles when there is a splash hazard. |
| Hands | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene) are required.[2][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Body | Protective Clothing | A lab coat or chemical-resistant apron is mandatory. Fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., N95 or ABEK (EN 14387)) should be used.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is crucial for minimizing risks.
Caption: Workflow for the safe handling of this compound.
Emergency Response and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] If skin irritation or a rash occurs, get medical advice.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill and Disposal Plan
Proper containment, cleanup, and disposal are essential for mitigating environmental and health risks.
Spill Response Protocol
Caption: Step-by-step procedure for cleaning up an this compound spill.
Disposal Plan
-
Chemical Waste: this compound and any materials contaminated with it are considered hazardous waste.[2]
-
Containers: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not reuse empty containers.
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[2]
By strictly adhering to these safety protocols and operational plans, you can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
